Carbaryl-D3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
naphthalen-1-yl N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i1D3 |
InChI Key |
CVXBEEMKQHEXEN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Carbaryl-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Carbaryl-D3, a deuterated isotopologue of the carbamate insecticide Carbaryl. The inclusion of deuterium at the N-methyl position makes this compound a valuable internal standard for quantitative analysis in environmental monitoring, toxicology studies, and pharmacokinetic research. This document details the synthetic pathway, experimental protocols, and relevant biological signaling pathways.
Core Synthesis and Isotopic Labeling Process
The synthesis of this compound (1-naphthyl N-(methyl-d3)carbamate) is achieved through a two-step process that avoids the use of highly toxic methyl isocyanate, opting for a safer "greener" chemistry approach. The isotopic label is introduced in the final step using deuterated methylamine hydrochloride.
The overall synthesis can be summarized as follows:
-
Formation of 1-Naphthyl Chloroformate: 1-Naphthol is reacted with triphosgene (a safer solid substitute for phosgene gas) in the presence of a base to form the intermediate, 1-naphthyl chloroformate.
-
Carbamate Formation: The 1-naphthyl chloroformate intermediate is then condensed with methylamine-D3 hydrochloride (CD3NH2·HCl) to yield the final product, this compound.
Experimental Protocols
The following protocols are based on the synthetic methodology outlined in Chinese patent CN103073457A.[1] The procedures have been elaborated with standard organic synthesis techniques for clarity and reproducibility.
Step 1: Synthesis of 1-Naphthyl Chloroformate (Intermediate 1)
Materials:
-
1-Naphthol (C10H8O)
-
Triphosgene (BTC, C3Cl6O3)
-
Pyridine (C5H5N) or Diethylamine (C4H11N) as initiator/catalyst
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3) as solvent
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-naphthol (e.g., 50 mmol) in dichloromethane (e.g., 200 mL).
-
Add a catalytic amount of pyridine (e.g., 5 mmol) and stir the mixture for 1 hour at a controlled temperature of 10-20°C.[1]
-
In a separate beaker, prepare a solution of triphosgene (e.g., 10 mmol) in the same solvent.
-
Slowly add the triphosgene solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 10-20°C.
-
After the addition is complete, allow the reaction to stir for an additional 1-4 hours at the same temperature.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic phase three times with deionized water until the aqueous phase is neutral (pH ~7).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-naphthyl chloroformate as a colorless liquid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
Materials:
-
1-Naphthyl Chloroformate (from Step 1)
-
Methylamine-D3 hydrochloride (CD3NH2·HCl)
-
Triethylamine (C6H15N) or Sodium Hydroxide (NaOH) solution as a base
-
Dichloromethane, Chloroform, or Toluene as solvent
-
Dilute inorganic acid (e.g., 1M HCl) for washing
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the crude 1-naphthyl chloroformate in a suitable solvent such as dichloromethane or toluene in a round-bottom flask. The concentration should be in the range of 0.025-1 mol/L.[1]
-
In a separate flask, dissolve methylamine-D3 hydrochloride and an equimolar amount of a base (e.g., triethylamine) in the chosen solvent.
-
Add the methylamine-D3 solution to the chloroformate solution and stir the reaction mixture at room temperature.
-
The reaction is typically complete within a few hours. Monitor its progress by TLC.
-
After completion, wash the reaction mixture with a dilute inorganic acid solution and then with deionized water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid residue by column chromatography on silica gel. A typical eluent system is a mixture of hexane and ethyl acetate, with a volume ratio ranging from 1:1 to 10:1.[1]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Quantitative Data
The following table summarizes the quantitative data reported in the synthesis of this compound.[1]
| Parameter | Value | Notes |
| Yield | 78.4% | Based on methylamine-D3 hydrochloride as the limiting reagent. |
| Purity | 99.5% | Determined by chromatographic methods. |
| Isotopic Abundance (Deuterium) | 99.2% | Indicates high incorporation of the deuterium label. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H8D3NO2 | |
| Molecular Weight | 204.24 g/mol | |
| Appearance | White crystalline solid | [2] |
| Melting Point | 142 °C (for non-deuterated) | [3] |
| Boiling Point | Decomposes | [3] |
| Solubility in Water | Very low (practically insoluble) | [2][3] |
| LogP | 2.36 (for non-deuterated) | [2] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Action: Acetylcholinesterase Inhibition
Carbaryl, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[4] This enzyme is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh).
Caption: Acetylcholinesterase inhibition by Carbaryl.
Metabolic Pathway of Carbaryl
Carbaryl is metabolized in organisms through hydrolysis and oxidation. The primary metabolic pathway involves the hydrolysis of the carbamate ester linkage to form 1-naphthol, which can be further metabolized.[5][6][7][8][9]
Caption: Primary metabolic pathways of Carbaryl.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbaryl (PIM 147) [inchem.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbaryl Degradation Pathway [eawag-bbd.ethz.ch]
- 9. researchgate.net [researchgate.net]
Certificate of Analysis: Carbaryl-D3 Analytical Standard - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and experimental protocols associated with the Carbaryl-D3 analytical standard. This document is intended to serve as a detailed reference for the proper use and verification of this standard in research and development settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative lot of this compound analytical standard. These values are typical for a high-purity reference material and should be verified against the specific Certificate of Analysis provided with the standard.
| Test | Specification | Result |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Purity (MS) | ≥ 99% atom % D | 99.6% |
| Mass Identity (MS) | Conforms to structure | Conforms |
| Residual Solvents (GC-HS) | ≤ 0.5% | < 0.1% |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Chemical and Physical Properties | Value |
| Chemical Formula | C₁₂H₈D₃NO₂ |
| Molecular Weight | 204.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile |
| Storage Condition | 2-8 °C, protect from light |
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound analytical standard by assessing the area percentage of the main peak relative to all other detected peaks.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV Detector.
-
Analytical Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
Procedure:
-
Mobile Phase Preparation: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) is prepared and degassed.
-
Standard Preparation: A stock solution of the this compound standard is prepared by accurately weighing and dissolving the material in the mobile phase to a final concentration of approximately 1 mg/mL. A working standard of a lower concentration (e.g., 0.1 mg/mL) is then prepared by dilution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: The working standard solution is injected into the HPLC system.
-
Data Analysis: The chromatogram is analyzed to determine the area of the principal peak and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)
Objective: To confirm the chemical structure and determine the isotopic purity of the this compound analytical standard.
Instrumentation:
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or a high-resolution mass spectrometer.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
This compound analytical standard
Procedure:
-
Sample Preparation: A dilute solution of the standard (e.g., 1 µg/mL) is prepared in an appropriate solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Full scan for identity confirmation and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic purity.
-
Monitored Ions: The molecular ions corresponding to the deuterated (D3) and non-deuterated (D0) forms of Carbaryl are monitored.
-
-
Data Analysis:
-
Identity: The mass spectrum is examined for the presence of the expected molecular ion ([M+H]⁺) for this compound.
-
Isotopic Purity: The relative intensities of the signals corresponding to the D3 and D0 isotopes are used to calculate the atom percent of deuterium.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of the this compound analytical standard.
Caption: Workflow for the analysis of this compound analytical standard.
Caption: Relationship between analytical tests and certified properties.
A Technical Guide to the Purity and Isotopic Enrichment of Carbaryl-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes of Carbaryl-D3, a deuterated analog of the carbamate insecticide Carbaryl. The focus of this document is on the chemical purity and isotopic enrichment of this compound, offering insights into the analytical methodologies used for their determination. This guide is intended to assist researchers, scientists, and drug development professionals in understanding and specifying the quality of this compound for its use in various scientific applications, including as an internal standard in quantitative bioanalysis and in metabolic studies.
Chemical Purity of this compound
The chemical purity of an isotopically labeled compound is a critical parameter that ensures the accuracy and reliability of experimental results. It is defined as the percentage of the compound of interest, in this case, this compound, in a given sample, exclusive of isotopic isomers, residual solvents, and other non-isotopic impurities.
Representative Purity Data
While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, the following table presents representative data for the chemical purity of a closely related isotopically labeled carbaryl analog, Carbaryl (ring-¹³C₆), which is indicative of the quality standards for such compounds.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
Note: This data is representative and may not reflect the exact specifications of all commercially available this compound lots.
Experimental Protocol for Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the chemical purity of this compound. The method separates this compound from potential impurities based on their differential partitioning between a stationary phase and a mobile phase.
Objective: To determine the chemical purity of a this compound sample by quantifying the peak area of the main component relative to the total peak area of all components detected.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard of known purity
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards of different concentrations.
-
Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in methanol to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the chemical purity by expressing the peak area of this compound as a percentage of the total area of all peaks in the chromatogram (excluding the solvent front).
-
Isotopic Enrichment of this compound
Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a designated position within a molecule. For this compound, this typically refers to the replacement of three hydrogen atoms with deuterium atoms on the methyl group. It is crucial to distinguish isotopic enrichment from species abundance, which is the percentage of molecules that are the desired deuterated species (e.g., CD3).[1]
Representative Isotopic Enrichment Data
Similar to chemical purity, a specific Certificate of Analysis for this compound was not publicly available. The following table provides representative data based on typical specifications for deuterated standards.
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment (per D site) | ≥ 98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Deuterated Species Abundance (d₃) | To be reported | Mass Spectrometry (MS) |
| Undeuterated Species (d₀) | ≤ 0.5% | Mass Spectrometry (MS) |
Note: This data is representative and may not reflect the exact specifications of all commercially available this compound lots.
Experimental Protocol for Isotopic Enrichment Determination by Mass Spectrometry
Mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of the molecule and its isotopologues.
Objective: To determine the isotopic enrichment of this compound by analyzing the relative abundance of the deuterated and undeuterated molecular ions.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., LC-MS/MS, GC-MS)
-
Data acquisition and analysis software
Reagents:
-
This compound sample
-
Appropriate solvent (e.g., acetonitrile, methanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.
-
Mass Spectrometric Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it through a chromatographic system (LC or GC) for separation prior to detection.
-
Acquire the mass spectrum in full scan mode, focusing on the molecular ion region of Carbaryl (m/z ~201 for the undeuterated form and ~204 for the D3 form).
-
-
Data Analysis:
-
Identify the peaks corresponding to the undeuterated (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of Carbaryl.
-
Calculate the relative abundance of each isotopologue.
-
The isotopic enrichment can be calculated from the relative intensities of the isotopic peaks. For a simplified view, the percentage of the d₃ species relative to the sum of all isotopic species (d₀ to d₃) provides a measure of the overall deuteration.
-
Visualizing Experimental Workflows and Pathways
Workflow for Purity and Isotopic Enrichment Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, from sample reception to the final report.
References
Technical Guide: The Application of Carbaryl-D3 as an Internal Standard in Pesticide Residue Analysis
This technical guide provides a comprehensive overview of the use of Carbaryl-D3 as an internal standard for the accurate quantification of carbaryl pesticide residues. The document is intended for researchers, analytical scientists, and professionals involved in food safety, environmental monitoring, and drug development. It details the principles of internal standardization, experimental workflows, and validated analytical methodologies.
Introduction to Internal Standards in Pesticide Analysis
The accurate quantification of pesticide residues in complex matrices such as food and environmental samples is a significant analytical challenge. Matrix effects, sample preparation inconsistencies, and variations in instrument response can all introduce significant errors in analytical results. The use of an internal standard (IS) is a widely accepted technique to mitigate these sources of error. An ideal internal standard is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument.
This compound, a deuterated analog of carbaryl, serves as an excellent internal standard for its non-deuterated counterpart. It shares similar chemical and physical properties, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished from native carbaryl by mass spectrometry.[1] By adding a known concentration of this compound to every sample, standard, and blank, analysts can use the ratio of the analyte signal to the internal standard signal for quantification. This ratiometric approach corrects for variations in sample handling and instrument performance, leading to more accurate and reliable results.[2]
Physicochemical Properties of Carbaryl and its Deuterated Standard
A summary of the key properties of carbaryl and its deuterated internal standard, this compound, is presented below. Understanding these properties is crucial for method development and interpretation of analytical data.
| Property | Carbaryl | This compound (methyl-d3) |
| Synonyms | 1-Naphthyl N-methylcarbamate | 1-Naphthyl N-(methyl-d3)carbamate |
| CAS Number | 63-25-2 | 1433961-56-8 |
| Chemical Formula | C₁₂H₁₁NO₂ | C₁₂D₃H₈NO₂ |
| Molecular Weight | 201.22 g/mol | 204.24 g/mol |
| Primary Use | Carbamate Insecticide | Internal Standard |
Source: Sigma-Aldrich
Experimental Workflow for Pesticide Analysis using an Internal Standard
The typical workflow for analyzing pesticide residues with an internal standard involves a systematic, multi-stage process designed to ensure accuracy and reproducibility.[3] Each step, from sample receipt to final data analysis, is critical for the integrity of the results. The use of an internal standard like this compound is integrated at the beginning of the sample preparation process to account for analyte loss at any stage.
Caption: General workflow for pesticide residue analysis using an internal standard.
Detailed Experimental Protocol: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of carbamate pesticides due to its high sensitivity and selectivity.[4][5]
4.1. Standard Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve pure standards of carbaryl and this compound in a suitable solvent like methanol or acetonitrile to prepare individual stock solutions.[6]
-
Intermediate Standard (IS) Solution (10 µg/mL): Dilute the this compound stock solution to create an intermediate spiking solution.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions from the carbaryl stock solution. Each calibration standard must be fortified with the internal standard (this compound) at a constant concentration (e.g., 50 ng/mL).[7] A typical calibration range for carbaryl is 0.5 to 250 µg/L.[7]
4.2. Sample Preparation (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used extraction technique for pesticide residue analysis in food matrices.[8][9]
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound intermediate solution to the sample.
-
Hydration: For dry samples (e.g., wheat), add an appropriate amount of reagent water and allow to sit for 30 minutes.[9]
-
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing a mixture of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components like fatty acids and pigments.
-
Final Extract: Vortex the dSPE tube, centrifuge, and transfer the final extract for LC-MS/MS analysis.
4.3. Instrumental Analysis Parameters The following tables provide typical starting parameters for the LC-MS/MS analysis of carbaryl. Optimization may be required based on the specific instrument and sample matrix.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
|---|---|
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 3.0 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation from matrix interferences |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Carbaryl | This compound (IS) |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 202.1 | 205.1 |
| Product Ion 1 (m/z) - Quantifier | 145.1 | 148.1 |
| Product Ion 2 (m/z) - Qualifier | 127.1 | 130.1 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
Note: MRM (Multiple Reaction Monitoring) transitions should be optimized empirically on the specific instrument being used. The values provided are typical fragmentation patterns.[4]
Method Validation Parameters
A reliable analytical method requires validation to ensure it is fit for its intended purpose.[10] Key performance characteristics are evaluated according to guidelines such as those from SANTE.[11]
Table 3: Typical Method Validation Performance Data for Carbaryl Analysis
| Parameter | Typical Acceptance Criteria | Example Performance Data |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | > 0.999[11] |
| Limit of Detection (LOD) | - | 0.01 - 0.08 µg/kg[4][12] |
| Limit of Quantification (LOQ) | - | 0.03 - 0.24 µg/kg[4][12] |
| Accuracy (Recovery) | 70 - 120% | 88 - 112%[4][11] |
| Precision (RSD) | ≤ 20% | 1 - 11%[11] |
| Matrix Effect | < ± 20% | -4.98% to 13.26%[11] |
Carbaryl Metabolic Pathways
Understanding the metabolism of carbaryl is important for toxicological studies and for identifying potential residue definitions. Carbaryl undergoes two primary metabolic transformations in biological systems: hydrolysis and oxidation via cytochrome P450 (CYP) enzymes.[13]
Caption: Simplified metabolic pathways of carbaryl.
Carbaryl can be hydrolyzed to form 1-naphthol, methylamine, and carbon dioxide.[14][15] This is a major degradation pathway in aqueous solutions and soil.[14][15] Alternatively, cytochrome P450 enzymes can hydroxylate the aromatic ring to produce metabolites such as 4-hydroxycarbaryl and 5-hydroxycarbaryl.[13] The primary metabolite found in urine and often used as a biomarker for exposure is 1-naphthol.[13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. lcms.cz [lcms.cz]
- 3. What Is The Typical Workflow For Pesticide Residue Testing? Streamline Your Food Safety Process - Kintek Detection [kintekdetection.com]
- 4. researchgate.net [researchgate.net]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. epa.gov [epa.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbaryl (EHC 153, 1994) [inchem.org]
The Role of Carbaryl-D3 in Enhancing Accuracy and Reliability in Environmental Monitoring Studies
An In-depth Technical Guide for Researchers and Environmental Scientists
The escalating concerns over pesticide contamination in the environment necessitate the development of highly accurate and reliable analytical methods for their detection and quantification. Carbaryl, a widely used carbamate insecticide, is frequently monitored in various environmental matrices, including water, soil, and food products. To ensure the precision of these measurements, especially in complex sample matrices, the use of isotopically labeled internal standards has become indispensable. This technical guide explores the critical role of Carbaryl-D3, a deuterated analog of carbaryl, in modern environmental monitoring studies, detailing its application, the associated analytical methodologies, and the benefits it provides in achieving high-quality data.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core application of this compound in environmental analysis lies in the technique of Isotope Dilution Mass Spectrometry (IDMS). This method is considered a gold standard for quantitative analysis due to its ability to correct for sample matrix effects and variations in sample preparation and instrument response. In this approach, a known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical process. Since this compound is chemically identical to the native carbaryl, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its different mass, it can be distinguished from the native analyte by a mass spectrometer. By measuring the ratio of the native analyte to the isotopically labeled internal standard, a highly accurate quantification can be achieved, as any losses or variations during the analytical workflow will affect both compounds equally.
Quantitative Performance Data
The use of isotopically labeled internal standards like ¹³C6-carbaryl (a similar isotopically labeled carbaryl) in isotope dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) has demonstrated excellent performance for the analysis of carbaryl in complex matrices such as vegetables. The validation of such methods showcases high repeatability and reproducibility, both approximately 2%.[1] Furthermore, the analysis of certified reference materials (CRMs) containing carbendazim, a related carbamate, using this method yielded results that were in good agreement with the certified values, demonstrating the accuracy of the technique.[1] For instance, the measured value of carbendazim in a CRM was (0.0724 ± 0.0013) mg/kg, which corresponds well with the certified value of (0.074 ± 0.004) mg/kg.[1]
While specific recovery data for this compound is not extensively published, methods using isotopically labeled standards for pesticide analysis in food matrices have achieved satisfactory recoveries, typically in the range of 70-120% with relative standard deviations (RSDs) of ≤ 20%.[1] For the analysis of carbaryl in water, a method validation study reported average recoveries ranging from 89.53% to 101.72%.[2] Although this study did not explicitly state the use of this compound, it highlights the recovery rates achievable for carbaryl analysis. The limit of detection (LOD) for carbaryl in water has been reported to be as low as 0.03 ppb (parts-per-trillion) using LC/MS/MS.[3]
| Parameter | Matrix | Method | Value | Reference |
| Repeatability | Vegetables | ID-LC/MS/MS with ¹³C6-carbaryl | ~ 2% | [1] |
| Reproducibility | Vegetables | ID-LC/MS/MS with ¹³C6-carbaryl | ~ 2% | [1] |
| Recovery | Vegetables (general pesticide analysis with isotopically labeled standards) | LC/MS/MS | 70-120% | [1] |
| Recovery | Water | LC/MS/MS | 89.53 - 101.72% | [2] |
| Limit of Quantitation (LOQ) | Surface and Ground Water | LC/MS/MS | 0.03 ppb | [3] |
| Limit of Detection (LOD) | Surface and Ground Water | LC/MS/MS | >3 times the level of noise, with the smallest standard injected equivalent to 0.01 ppb | [3] |
Experimental Protocols
The following section outlines a typical experimental protocol for the analysis of carbaryl in environmental samples using this compound as an internal standard.
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
-
Sample Homogenization : A representative portion of the solid sample (e.g., 10-15 g of soil or homogenized fruit/vegetable) is weighed into a 50 mL centrifuge tube. For water samples, a suitable volume (e.g., 10 mL) is used directly.
-
Internal Standard Spiking : A known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) is added to the sample.
-
Extraction : 10 mL of acetonitrile is added to the tube. The tube is then sealed and shaken vigorously for 1 minute.
-
Salting-Out : A salt mixture (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride) is added to the tube. The tube is immediately shaken vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation : The tube is centrifuged at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (e.g., 1 mL) is transferred to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine - PSA). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2 minutes.
-
Final Extract : The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is typically used for the separation of carbaryl.
-
Mobile Phase : A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.
-
Flow Rate : A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometric Detection :
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is commonly used for carbaryl analysis.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both carbaryl and this compound are monitored.
-
Carbaryl : A common transition is m/z 202.1 → 145.1.
-
This compound : The precursor ion will be shifted by +3 Da (m/z 205.1), and the product ion may also be shifted depending on the position of the deuterium labels.
-
-
Instrument Parameters : The cone voltage and collision energy are optimized for each transition to maximize signal intensity.
-
Quantification
Quantification is performed by constructing a calibration curve using a series of calibration standards containing known concentrations of native carbaryl and a constant concentration of this compound. The ratio of the peak area of carbaryl to the peak area of this compound is plotted against the concentration of carbaryl. The concentration of carbaryl in the unknown sample is then determined from its measured peak area ratio using the calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of environmental samples for carbaryl using this compound as an internal standard.
Caption: Workflow for Carbaryl analysis using an internal standard.
Microbial Degradation Pathway of Carbaryl
Understanding the environmental fate of carbaryl is crucial for comprehensive monitoring studies. The following diagram illustrates the microbial degradation pathway of carbaryl, primarily by Pseudomonas species.[4][5]
Caption: Microbial degradation pathway of Carbaryl.
Conclusion
This compound serves as an invaluable tool in environmental monitoring, significantly enhancing the quality and reliability of analytical data for its parent compound, carbaryl. The application of isotope dilution mass spectrometry with this compound as an internal standard effectively mitigates matrix interferences and compensates for variations in analytical procedures, leading to more accurate and precise quantification. The detailed experimental protocols and performance data presented in this guide underscore the robustness of this approach. Furthermore, a clear understanding of the environmental fate of carbaryl, as depicted in the degradation pathway, provides a more holistic view for comprehensive environmental risk assessment. The continued use and development of methods incorporating isotopically labeled standards like this compound are paramount for ensuring the integrity of environmental monitoring programs and protecting ecosystem and human health.
References
Tracing Carbaryl's Metabolic Fate: An In-depth Technical Guide to Utilizing Carbaryl-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Carbaryl-D3, a deuterium-labeled isotopologue of carbaryl, in elucidating its metabolic pathways. By leveraging the principles of isotope dilution mass spectrometry, researchers can achieve highly accurate and sensitive quantification of carbaryl and its metabolites in various biological and environmental matrices. This document outlines the known metabolic routes of carbaryl, proposes detailed experimental protocols for tracer studies using this compound, and presents exemplar quantitative data and pathway visualizations to guide researchers in this field.
Introduction to Carbaryl Metabolism and the Role of Isotopic Labeling
Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agriculture and residential settings.[1] Understanding its metabolic fate is crucial for assessing its toxicological risk to humans, non-target organisms, and the environment. The metabolism of carbaryl primarily involves hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring system.[1][2]
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis of xenobiotics and their metabolites.[3] Isotope dilution mass spectrometry minimizes errors arising from sample preparation and matrix effects, thereby enabling precise and accurate measurements.[4][5] this compound, in which three hydrogen atoms on the N-methyl group are replaced with deuterium, serves as an ideal internal standard and tracer for metabolic studies due to its chemical identity with the parent compound and its distinct mass-to-charge ratio (m/z).
Known Metabolic Pathways of Carbaryl
Carbaryl undergoes extensive metabolism in mammals, plants, and microorganisms. The primary metabolic transformations include:
-
Hydrolysis: The ester bond of carbaryl is hydrolyzed by carboxylesterases to yield 1-naphthol and methylamine. 1-naphthol is a major metabolite and is often used as a biomarker of carbaryl exposure.[1]
-
Hydroxylation: The naphthalene ring of carbaryl can be hydroxylated at various positions, primarily forming 4-hydroxycarbaryl and 5-hydroxycarbaryl. These hydroxylated metabolites can be further conjugated.
-
N-demethylation: The N-methyl group can be removed to form N-desmethylcarbaryl.
-
Conjugation: The hydroxylated metabolites and 1-naphthol can be conjugated with sulfate or glucuronic acid to facilitate their excretion.
In microorganisms, carbaryl can be degraded through a series of enzymatic reactions, often initiated by a carbaryl hydrolase. The resulting 1-naphthol can be further metabolized via salicylate and gentisate pathways.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways of carbaryl in mammals and bacteria.
Proposed Experimental Protocol for this compound Tracer Studies
This section outlines a general protocol for an in vitro metabolism study using liver microsomes and an in vivo pharmacokinetic study in a rodent model.
In Vitro Metabolism with Liver Microsomes
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 200 µL.
-
Prepare control incubations without the NADPH-generating system to assess non-enzymatic degradation.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard for the internal standard (e.g., ¹³C₆-Carbaryl, if available and necessary for rigorous validation).
-
-
Sample Preparation:
-
Vortex the quenched samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
In Vivo Pharmacokinetic Study
-
Animal Dosing:
-
Administer this compound to rodents (e.g., Sprague-Dawley rats) via oral gavage or intravenous injection at a predetermined dose (e.g., 2 mg/kg).
-
-
Sample Collection:
-
Collect blood samples via tail vein or other appropriate method at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect urine and feces over 24-hour intervals.
-
-
Sample Processing:
-
For blood, centrifuge to separate plasma.
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
For urine, dilute with water as needed.
-
For feces, homogenize with water, followed by solid-phase extraction (SPE) for cleanup.
-
-
Extraction and Cleanup (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with a low percentage of organic solvent (e.g., 10% methanol in water).
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Proposed Experimental Workflow
Quantitative Data Presentation
The following tables present exemplar data that could be obtained from the proposed studies.
Table 1: Exemplar In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) | 1-Naphthol-D3 Formed (pmol/mg protein) | 5-Hydroxythis compound Formed (pmol/mg protein) |
| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 5 | 85.2 ± 4.2 | 15.8 ± 1.5 | 3.1 ± 0.4 |
| 15 | 60.1 ± 3.5 | 42.3 ± 3.8 | 8.9 ± 0.9 |
| 30 | 35.8 ± 2.9 | 78.5 ± 6.2 | 15.4 ± 1.6 |
| 60 | 12.5 ± 1.8 | 125.6 ± 10.1 | 25.1 ± 2.7 |
Table 2: Exemplar Pharmacokinetic Parameters of this compound in Rats Following a 2 mg/kg Oral Dose
| Parameter | This compound | 1-Naphthol-D3 |
| Cmax (ng/mL) | 250.6 ± 45.2 | 85.3 ± 15.7 |
| Tmax (hr) | 0.5 ± 0.1 | 1.0 ± 0.2 |
| AUC₀₋t (ng·hr/mL) | 875.4 ± 120.9 | 450.1 ± 88.3 |
| t₁/₂ (hr) | 2.5 ± 0.4 | 4.1 ± 0.7 |
Potential Signaling Pathway Interactions
Recent research has suggested that carbaryl may interact with signaling pathways beyond its well-established role as an acetylcholinesterase inhibitor. For instance, studies have shown that carbaryl can act as a ligand for melatonin receptors, potentially disrupting circadian rhythms.[6]
Carbaryl Interaction with Melatonin Receptors
Conclusion
The use of this compound as a tracer provides a robust and reliable method for delineating the metabolic pathways and pharmacokinetic profile of carbaryl. The methodologies and data presented in this guide offer a framework for researchers to design and execute studies aimed at understanding the biotransformation and potential toxicological implications of this widely used insecticide. By employing these advanced analytical techniques, the scientific community can better assess the risks associated with carbaryl exposure and inform regulatory decisions.
References
- 1. Environmental fate and toxicology of carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterium-labeled internal standards in mass spectrometry for achieving accurate and reproducible quantification. From synthesis to application and troubleshooting, this document provides a comprehensive overview for professionals in drug development and bioanalysis.
Introduction: The Imperative for Internal Standards in Mass Spectrometry
Quantitative mass spectrometry (MS) is a cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity. However, the accuracy of MS-based quantification is susceptible to various sources of error, including sample loss during preparation, matrix effects, and fluctuations in instrument response.[1] To mitigate these variabilities, the use of an internal standard (IS) is essential.
An ideal internal standard co-elutes with the analyte of interest and experiences identical effects throughout the analytical process, from extraction to detection.[2] Stable isotope-labeled (SIL) compounds, particularly those labeled with deuterium (²H or D), are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) due to their near-identical physicochemical properties to the analyte.[3][4] This guide focuses specifically on the synthesis, application, and best practices for using deuterium-labeled standards.
Synthesis of Deuterium-Labeled Standards
The incorporation of deuterium into a molecule can be achieved through two primary methods: hydrogen-deuterium exchange and chemical synthesis using deuterated reagents.[5]
Hydrogen-Deuterium (H/D) Exchange
H/D exchange reactions involve the replacement of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O).[6] This can be accomplished through:
-
Base-Catalyzed Exchange: This method is effective for protons on carbon atoms adjacent to a carbonyl group or on acidic terminal alkynes. The reaction is typically carried out in the presence of a base like sodium hydroxide or calcium oxide in D₂O.[7]
-
Acid-Catalyzed Exchange: While less common due to the potential for side reactions, acid catalysis can be used for specific applications.
-
Metal-Catalyzed Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C) or rhodium trichloride, can facilitate the exchange of less acidic protons, including those on aromatic rings.[8][9][10]
A general workflow for synthesizing a deuterium-labeled standard via catalytic H/D exchange is illustrated below.
Figure 1: General workflow for the synthesis of a deuterium-labeled standard via catalytic H/D exchange.
Chemical Synthesis with Deuterated Reagents
For more complex molecules or when specific labeling sites are required, chemical synthesis using deuterated building blocks is the preferred method. A common approach is reductive deuteration.
Experimental Protocol: Reductive Deuteration of a Carbonyl Compound
This protocol describes a general procedure for the reduction of a ketone to a deuterated alcohol using sodium borodeuteride.
-
Dissolution: Dissolve the ketone starting material in a suitable anhydrous solvent (e.g., tetrahydrofuran, ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Deuterated Reagent: Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of sodium borodeuteride (NaBD₄) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Slowly add a quenching agent, such as water or a dilute acid (e.g., 1 M HCl), to the reaction mixture to decompose any excess NaBD₄.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography or preparative HPLC to obtain the pure deuterated alcohol.
-
Characterization: Confirm the structure and isotopic purity of the final product using NMR (¹H and ²H) and mass spectrometry.
Quantitative Analysis Using Deuterium-Labeled Standards
The use of a deuterium-labeled internal standard in a quantitative LC-MS/MS assay significantly improves the accuracy and precision of the results.[3] The fundamental principle is that the ratio of the analyte's signal to the internal standard's signal remains constant, even if there are variations in sample preparation or instrument response.
The Isotope Dilution Mass Spectrometry Workflow
The general workflow for a quantitative bioanalytical method using a deuterium-labeled internal standard is depicted below.
Figure 2: Workflow for quantitative analysis using a deuterium-labeled internal standard.
Data Presentation: The Impact of Deuterium-Labeled Standards
The use of a stable isotope-labeled internal standard (SIL-IS) demonstrably improves the performance of quantitative bioanalytical assays compared to using a structural analog IS or no IS at all.
Table 1: Comparison of Assay Performance for Kahalalide F with Analogous vs. SIL Internal Standard [3]
| Parameter | Analogous Internal Standard | Deuterated (D8) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Number of Samples (n) | 284 | 340 |
Data from a study on the anticancer agent kahalalide F demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a deuterated internal standard is used.[3]
Table 2: Variability in Recovery of Lapatinib from Cancer Patient Plasma
| Internal Standard Type | Recovery Range (%) | Fold Variation |
| No Internal Standard Correction | 16 - 56 | 3.5 |
| With Deuterated (d3) Internal Standard | Corrected for variability | N/A |
This data highlights the significant inter-individual variability in drug recovery from plasma and the necessity of a SIL-IS to correct for these differences.
Example Experimental Protocol: Quantitative Analysis of a Drug in Plasma
This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma using a deuterium-labeled internal standard.
-
Sample Preparation:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterium-labeled internal standard solution (at a known concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Parameters:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Potential Challenges and Troubleshooting
While deuterium-labeled standards are highly effective, there are potential challenges that researchers should be aware of.
Isotopic Effects
The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, resulting in:
-
Chromatographic Shifts: The deuterated standard may have a slightly different retention time than the unlabeled analyte.[11][12] This can be problematic if the shift is significant enough to cause differential matrix effects.
-
Changes in Fragmentation: The fragmentation pattern in the mass spectrometer may differ slightly between the analyte and the deuterated standard.
Troubleshooting Isotopic Effects:
-
Chromatographic Optimization: Adjusting the LC gradient, mobile phase composition, or column chemistry can help to minimize retention time differences.
-
Use of ¹³C or ¹⁵N Labels: In cases where deuterium isotope effects are significant and cannot be mitigated, using standards labeled with heavier isotopes like ¹³C or ¹⁵N is a viable alternative, as they are less prone to these effects.[12][13]
In-Source Back-Exchange
Under certain conditions within the mass spectrometer's ion source, deuterium atoms on the labeled standard can exchange with protons from the solvent, a phenomenon known as back-exchange.[14][15][16] This can compromise the accuracy of quantification.
Mitigating Back-Exchange:
-
Label Position: The stability of the deuterium label is crucial. Labels should be placed on non-exchangeable positions, such as carbon atoms that are not adjacent to heteroatoms or carbonyl groups.
-
LC-MS Conditions: Optimizing the ion source temperature and solvent conditions can help to minimize back-exchange. Using aprotic solvents in the mobile phase where possible can also be beneficial.
The following diagram provides a logical workflow for troubleshooting common issues encountered when using deuterium-labeled standards.
Figure 3: A logical workflow for troubleshooting issues with deuterium-labeled standards.
Conclusion
Deuterium-labeled internal standards are indispensable tools for achieving high-quality quantitative data in mass spectrometry. Their ability to accurately correct for experimental variability makes them the preferred choice for bioanalytical method development and validation in the pharmaceutical industry and clinical research. By understanding the principles of their synthesis, application, and potential challenges, researchers can harness the full power of this technology to generate reliable and reproducible results. Careful consideration of label stability, isotopic effects, and method optimization will ensure the successful implementation of deuterium-labeled standards in routine quantitative analysis.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. cerilliant.com [cerilliant.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Carbaryl in Water by LC-MS/MS using Carbaryl-d3 as an Internal Standard
Abstract
This application note presents a sensitive and selective method for the quantification of Carbaryl in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Carbaryl-d3 as an internal standard to ensure accuracy and precision. Sample preparation is performed by solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable quantification of Carbaryl at trace levels in aqueous matrices.
Introduction
Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings.[1] Due to its potential for water contamination and adverse health effects, monitoring its presence in water sources is crucial.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[4] The use of an isotopically labeled internal standard, such as this compound, is essential for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for the extraction, separation, and quantification of Carbaryl in water, employing this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Carbaryl and this compound analytical standards (≥98% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
-
Standard laboratory glassware and equipment
Standard Solution Preparation
Prepare a 1 mg/mL stock solution of Carbaryl and this compound in methanol.[6] From these, prepare working standard solutions and a spiking solution containing both Carbaryl and this compound at appropriate concentrations by serial dilution in a suitable solvent (e.g., methanol/water). Store all standard solutions at 2-8°C in the dark.[7]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Filter the water sample through a 0.7 µm glass fiber filter to remove particulate matter.[8]
-
Spike a known volume of the filtered water sample (e.g., 100 mL) with the this compound internal standard solution to a final concentration of 10 ng/L.
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.[7]
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of 25% methanol in water to remove interferences.[7]
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with two 3 mL aliquots of acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[10][11] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 20% B, 1-8 min: 20-90% B, 8-10 min: 90% B, 10-10.1 min: 90-20% B, 10.1-15 min: 20% B |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Carbaryl | 202.1 | 145.1 (Quantifier) | 15 | 100 |
| 202.1 | 127.1 (Qualifier) | 25 | 100 | |
| This compound | 205.1 | 148.1 (Quantifier) | 15 | 100 |
Note: The precursor ion for this compound is assumed to be m/z 205.1 ([M+H]+) and the product ion m/z 148.1, corresponding to the deuterated naphthol fragment. These transitions should be confirmed by direct infusion of the this compound standard.
Data Presentation
Table 1: Linearity and Sensitivity of the Method
| Analyte | Calibration Range (ng/L) | R² | LOD (ng/L) | LOQ (ng/L) |
| Carbaryl | 1 - 200 | > 0.995 | 0.5 | 1.0 |
LOD and LOQ values are estimated based on a signal-to-noise ratio of 3 and 10, respectively.
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/L) | Mean Recovery (%) | RSD (%) (n=6) |
| Carbaryl | 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 | |
| 150 | 99.8 | 2.8 |
Recovery and precision data were obtained from spiked blank water samples.
Visualizations
Caption: Experimental workflow for the quantification of Carbaryl in water.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Carbaryl in water samples. The use of solid-phase extraction for sample clean-up and concentration, coupled with the accuracy afforded by the this compound internal standard, makes this method highly suitable for routine environmental monitoring and research applications. The method demonstrates excellent linearity, accuracy, and precision over a relevant concentration range.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. cdn.who.int [cdn.who.int]
- 3. canada.ca [canada.ca]
- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of vitamin D3 in feed, food, and pharmaceuticals using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. HPLC Determination of Carbaryl on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. researchgate.net [researchgate.net]
Application Note: GC-MS/MS Protocol for the Detection of Carbaryl-D3 in Soil Samples
**Abstract
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Carbaryl in soil matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method incorporates the use of Carbaryl-D3 as an internal standard to ensure accuracy and precision. The protocol outlines a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a derivatization step to enhance the volatility of Carbaryl for GC analysis. Detailed instrument parameters for GC-MS/MS analysis, including Multiple Reaction Monitoring (MRM) transitions for both Carbaryl and its deuterated internal standard, are provided. Method performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized to demonstrate the method's suitability for routine environmental monitoring and research applications.
Introduction
Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture to control various pests on a variety of crops. Due to its potential toxicity and environmental persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbaryl in soil and food products. Consequently, sensitive and reliable analytical methods are required for the accurate quantification of Carbaryl residues in complex matrices like soil.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity, making it an ideal technique for trace-level analysis of pesticides. However, the analysis of carbamates by GC can be challenging due to their thermal lability. This protocol addresses this issue through a derivatization step, specifically methylation, which improves the thermal stability and chromatographic behavior of Carbaryl. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative results.
This application note is intended for researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development who are involved in the analysis of pesticide residues in soil.
Experimental Protocol
-
Carbaryl analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous, analytical grade
-
Sodium chloride (NaCl), analytical grade
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)
-
MethElute™ (or equivalent methylation reagent)
-
Deionized water (≥18 MΩ·cm)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of ≥4000 x g
-
Syringe filters (0.22 µm)
-
GC vials with inserts
-
Soil Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water to the soil sample and vortex for 30 seconds to hydrate the soil. Let it stand for 30 minutes.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 15 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer.
-
Add the QuEChERS extraction salts (6 g of anhydrous MgSO₄ and 1.5 g of NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18. For soils with high organic matter content, 150 mg of GCB can be added.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Transfer a 1 mL aliquot of the cleaned extract into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a 50:50 (v/v) mixture of MethElute™ and methanol.
-
Vortex briefly to ensure complete dissolution. The derivatization is a "flash alkylation" that occurs in the hot GC inlet.
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
-
Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent
-
Mass Spectrometer (MS) System: Agilent 7000 Series Triple Quadrupole MS or equivalent
-
Injector: Split/splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (purge valve on at 1 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 5°C/min to 200°C
-
Ramp 3: 10°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 1: GC-MS/MS MRM Transitions for Methylated Carbaryl and this compound
| Analyte | Derivative | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Carbaryl | Methylated | 215 | 158 | 115 | 15 / 25 |
| This compound | Methylated | 218 | 161 | 115 | 15 / 25 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the typical quantitative performance data for the analysis of Carbaryl in soil using this method.
Table 2: Summary of Method Performance Data for Carbaryl in Soil
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/kg |
| Accuracy (Recovery) at 10 µg/kg | 85% - 110% |
| Accuracy (Recovery) at 50 µg/kg | 90% - 105% |
| Precision (RSD) at 10 µg/kg | <15% |
| Precision (RSD) at 50 µg/kg | <10% |
Data compiled from various studies on pesticide analysis in soil and represents expected performance.[1][2][3][4]
Visualization of Experimental Workflow
Caption: Experimental workflow for the GC-MS/MS analysis of Carbaryl in soil.
Conclusion
The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Carbaryl in soil samples. The combination of a modified QuEChERS extraction, a straightforward methylation derivatization step, and the use of a deuterated internal standard ensures high accuracy and precision. The method performance, as summarized by the validation data, meets the typical requirements for environmental monitoring of pesticide residues. This protocol is well-suited for high-throughput laboratories and can be adapted for the analysis of other carbamate pesticides with appropriate optimization of MRM transitions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aensiweb.com [aensiweb.com]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction of Carbaryl-D3 from Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbaryl, a widely used carbamate insecticide, is frequently monitored in environmental and food samples to ensure regulatory compliance and assess potential human exposure.[1] The use of an isotopically labeled internal standard, such as Carbaryl-D3, is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency.[2] Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique for the selective extraction and concentration of carbaryl and its metabolites from complex matrices prior to chromatographic analysis.[3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from various complex matrices, including water, soil, and food samples.
Quantitative Data Summary
The following table summarizes typical performance data for the solid-phase extraction of carbaryl from various matrices. While specific data for this compound is limited in publicly available literature, the recovery and limits of detection/quantification are expected to be comparable to the parent compound, Carbaryl.
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOQ | Reference |
| Water | C18 | LC-MS/MS | >85% | 0.03 µg/L | [5] |
| Water | - | LC-MS/MS | 89.53 - 101.72% | 10 µg/kg | [6][7] |
| Water & Food | A100 Al-based MOFs (DSPME) | UPLC-TMS | ≥91% | 0.03 mg/L | [8] |
| Soil | Florisil Sep-pak | HPLC-Fluorescence | 89.4% (average) | 0.02 mg/kg | [9][10] |
| Vegetables (Lettuce) | - | Micellar Liquid Chromatography | 98.9 - 101.3% | 15 ng/mL | [11] |
| Food (Cabbage, Apple, Honey) | Magnetic COF (TpPa-NH2)@Fe3O4 | Fluorescence Detection | 96.0 - 107.4% | - | [3][12] |
Experimental Protocols
This section details the methodologies for sample pre-treatment and solid-phase extraction of this compound from water, soil, and food matrices.
Sample Pre-Treatment
a) Water Samples (Surface and Ground Water)
-
Acidify the water sample to a pH of approximately 3 using a suitable acid (e.g., formic acid).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.[5]
-
Spike the sample with an appropriate concentration of this compound internal standard.
b) Soil Samples
-
Weigh 50g of the soil sample into a flask.
-
Add an extraction solvent mixture, such as acetone/water/phosphoric acid.[9]
-
Shake vigorously for a specified time (e.g., 1 hour) to ensure thorough extraction.[9]
-
Filter the extract through a Buchner funnel with a glass fiber filter.[9]
-
Perform a liquid-liquid partition of the filtrate with dichloromethane.[9]
-
Collect the organic phase and spike with the this compound internal standard.
c) Food Samples (e.g., Fruits, Vegetables)
-
Homogenize a representative portion of the sample (e.g., 5-10g).[3]
-
Add an extraction solvent, such as acetonitrile or methanol, and sonicate for approximately 10 minutes.[3]
-
Centrifuge the mixture and collect the supernatant.[3]
-
Filter the supernatant through a 0.22 µm filter.[3]
-
Spike the filtered extract with the this compound internal standard.
Solid-Phase Extraction (SPE) Protocol using C18 Cartridges
This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of HPLC-grade water, ensuring the sorbent does not go dry.[5]
-
-
Sample Loading:
-
Load the pre-treated and spiked sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Discard the eluate.[5]
-
-
Washing:
-
Elution:
-
Elute the retained this compound and any parent Carbaryl with 5 mL of 75% methanol in water.[5]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution and Analysis:
Visualizations
SPE Workflow for this compound Extraction
Caption: Workflow for this compound extraction.
References
- 1. Carbaryl Fact Sheet [npic.orst.edu]
- 2. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. fao.org [fao.org]
- 11. Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Carbaryl-D3 in Produce using the QuEChERS Method
Abstract
This application note details a robust and efficient method for the determination of Carbaryl-D3 in various fruit and vegetable matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which combines extraction and sample cleanup into a streamlined process.[1] This method is ideal for multi-residue analysis and is shown here to provide high recovery and reproducibility for this compound, a common internal standard for the analysis of Carbaryl. The use of an internal standard like this compound is crucial for accurate quantification in complex matrices. The described protocol is suitable for laboratories conducting routine monitoring of pesticide residues in food products to ensure consumer safety and regulatory compliance.
Introduction
Carbaryl is a broad-spectrum carbamate insecticide used extensively in agriculture to control pests on a variety of fruits and vegetables.[2] Due to potential health risks associated with its residues, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbaryl in food commodities. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of these residues.
The QuEChERS method has become a cornerstone of pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[3][4] It involves an initial extraction with acetonitrile followed by a salting-out step and a subsequent dispersive solid-phase extraction (d-SPE) for cleanup.[5] This two-step process effectively removes a significant portion of matrix interferences such as sugars, fatty acids, organic acids, and pigments, leading to cleaner extracts and more reliable analytical results.[1]
This application note provides a detailed protocol for the analysis of this compound in produce using a modified QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of the deuterated internal standard, this compound, allows for accurate quantification by compensating for matrix effects and variations in extraction recovery.
Experimental Protocol
Sample Preparation and Homogenization
-
Select a representative sample of the produce to be analyzed.
-
Chop or dice the sample into small pieces.
-
Homogenize the sample using a high-speed blender to achieve a uniform consistency. For samples with low water content, the addition of a small amount of purified water may be necessary to facilitate homogenization.[3]
-
Store the homogenate in a freezer at or below -20°C until analysis to prevent degradation of the analyte.[6]
QuEChERS Extraction
This protocol is based on the AOAC Official Method 2007.01.[3]
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of this compound internal standard solution to the sample.
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate or sodium chloride) to the tube.[6][7]
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[8]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE cleanup tube. The choice of d-SPE tube depends on the matrix. For most produce, a tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate is sufficient to remove sugars and fatty acids.[5] For samples with high pigment content, such as spinach or bell peppers, a d-SPE tube containing graphitized carbon black (GCB) may be necessary.[3][5] For fatty matrices, C18 sorbent can be added.[5]
-
Cap the d-SPE tube and vortex for 30 seconds to 1 minute.
-
Centrifuge the tube at ≥5000 rcf for 2-5 minutes.[8]
-
The resulting supernatant is the final extract.
Instrumental Analysis
The final extract can be analyzed by either LC-MS/MS or GC-MS.
-
For LC-MS/MS analysis: Dilute the final extract with the mobile phase before injection.
-
For GC-MS analysis: The extract can often be injected directly, or a solvent exchange to a more GC-friendly solvent may be performed.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Carbaryl using the QuEChERS method in various produce matrices. The use of this compound as an internal standard is expected to yield similar or improved performance in terms of precision (RSD).
| Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | 10 - 500 | 83.84 - 119.73 | < 20.54 | [9] |
| Apple | 5, 10, 20 | 70 - 120 | < 20 | [10] |
| Tomato | 5, 10, 20 | 70 - 120 | < 20 | [10] |
| Cabbage | 5, 10, 20 | 70 - 120 | < 20 | [10] |
| Lettuce | 10 - 100 | 90 - 110 | < 10 | [7] |
| Orange | 10 - 100 | 90 - 110 | < 10 | [7] |
| Coffee Beans | 1, 10, 50 | 85.6 - 102.6 | 2.0 - 10.6 | [11] |
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound analysis in produce.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound from a wide range of fruit and vegetable matrices. The methodology is robust and can be readily implemented in high-throughput laboratory settings. The use of an isotopic internal standard, this compound, ensures accurate and precise quantification, making this method highly suitable for regulatory monitoring and food safety applications. The provided protocol and performance data demonstrate the reliability of the QuEChERS method for pesticide residue analysis.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. Modified QuEChERS and Cloud-point Extraction Combined with Visibl...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 7. researchgate.net [researchgate.net]
- 8. weber.hu [weber.hu]
- 9. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
Application Notes and Protocols for Derivatization of Carbaryl-D3 for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Carbaryl-D3 prior to analysis by gas chromatography (GC). Due to the thermally labile nature of carbamate pesticides like Carbaryl, direct GC analysis can lead to degradation and inaccurate quantification. Derivatization is a critical step to enhance thermal stability, improve chromatographic peak shape, and increase sensitivity. The following sections detail various derivatization techniques, with a focus on providing practical experimental protocols and comparative data.
Introduction to Derivatization Techniques for this compound
This compound, a deuterated isotopologue of the insecticide Carbaryl, is commonly used as an internal standard in analytical methods for the quantification of Carbaryl residues. The derivatization chemistry for this compound is analogous to that of its non-deuterated counterpart. The primary goal of derivatization is to convert the polar and thermally unstable N-methylcarbamate group into a more stable and volatile derivative suitable for GC analysis. Common derivatization strategies include alkylation, acylation, and silylation.
Key Derivatization Techniques
Several derivatization reagents can be employed for the analysis of this compound by GC. The choice of reagent often depends on the sample matrix, desired sensitivity, and available detection system (e.g., Flame Ionization Detector - FID, Electron Capture Detector - ECD, or Mass Spectrometry - MS).
Alkylation (On-Column Methylation)
On-column methylation, often referred to as "flash alkylation," is a rapid and efficient derivatization technique performed directly in the heated GC injection port. This method minimizes sample handling and potential for analyte loss.
Principle: The sample is co-injected with a methylating agent. At the high temperature of the injector, the labile proton on the carbamate nitrogen is replaced by a methyl group, forming a more stable N-methyl-N-methylcarbamate derivative.
Acylation
Acylation involves the reaction of this compound with an acylating agent, typically an anhydride, to form a stable N-acyl derivative. Fluorinated anhydrides are often preferred as they introduce electrophoric groups, enhancing sensitivity for ECD detection.
Principle: The active hydrogen on the carbamate nitrogen is replaced by an acyl group (e.g., trifluoroacetyl or heptafluorobutyryl), resulting in a less polar and more volatile derivative.
Silylation
Silylation is a common derivatization technique where an active proton is replaced by a silyl group, typically a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte.
Principle: A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), reacts with the carbamate to form a TMS or TBDMS derivative.
Experimental Protocols
Protocol 1: On-Column Methylation using MethElute™
This protocol describes a rapid derivatization of this compound in the GC injector.
Materials:
-
This compound standard or sample extract
-
MethElute™ (0.2 M trimethylanilinium hydroxide in methanol)
-
Methanol, HPLC grade
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in methanol at a suitable concentration.
-
Derivatization/Injection:
-
Take up 1 µL of the this compound solution into a GC syringe.
-
Draw up a 1 µL air bubble.
-
Take up 1 µL of the MethElute™ reagent.
-
Inject the entire contents into the GC injector port heated to 250-275 °C. The "flash" methylation occurs in the hot injector.
-
-
GC-MS Analysis: Program the GC and MS parameters for the analysis of the methylated derivative. The expected derivative is 1-naphthyl N-methyl-N-(methyl-d3)carbamate.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol details the derivatization of this compound using TFAA.[1][2]
Materials:
-
This compound standard or dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (as a catalyst)
-
Toluene or other suitable solvent
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: The sample containing this compound should be in a dry, aprotic solvent or as a dried residue.
-
Derivatization Reaction:
-
To the sample vial, add 100 µL of toluene.
-
Add 10 µL of pyridine.
-
Add 50 µL of TFAA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
Sample Cleanup:
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or toluene) for GC-MS analysis.
-
-
GC-MS Analysis: Analyze the resulting trifluoroacetyl derivative.
Quantitative Data Summary
The following table summarizes typical quantitative performance data obtained for Carbaryl analysis using derivatization followed by GC. The data for this compound is expected to be comparable.
| Derivatization Technique | Reagent | Typical Linearity Range | Limit of Detection (LOD) | Reference |
| On-Column Methylation | MethElute™ | 0.1 - 10 ng/mL | ~0.1 ng/mL | [3] |
| Acylation | TFAA | 0.5 - 250 ng/mL | 0.015 - 0.151 ng/mL | [1][2] |
| Derivatization with 9-xanthydrol | 9-xanthydrol | 0.1 - 10 µg/L | 0.007 - 0.028 µg/L | [4][5] |
Diagrams
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Derivatization pathways for this compound analysis by gas chromatography.
References
- 1. Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispec.co.th [scispec.co.th]
- 4. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MRM Transition Optimization of Carbaryl-D3 in Triple Quadrupole MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture. For accurate quantification of carbaryl in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as Carbaryl-D3, is essential to correct for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for this compound on a triple quadrupole mass spectrometer.
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification. It involves the selection of a specific precursor ion in the first quadrupole (Q1), fragmentation of the precursor ion in the collision cell (Q2), and detection of specific product ions in the third quadrupole (Q3). The optimization of MRM parameters, particularly the collision energy (CE), is critical for achieving maximum sensitivity and specificity.
Predicted MRM Transitions for this compound
Carbaryl has a molecular weight of 201.22 g/mol , and its protonated molecule [M+H]⁺ is observed at m/z 202.1.[1] The deuterated internal standard, this compound (methyl-d3), has a molecular weight of 204.24 g/mol . Therefore, the expected precursor ion [M+H]⁺ for this compound is m/z 205.2 .
The fragmentation of carbaryl typically involves the neutral loss of methyl isocyanate (CH₃NCO) to produce a 1-naphthol fragment at m/z 145.1.[2][3] Another common fragment is observed at m/z 127.1, corresponding to the further fragmentation of the 1-naphthol moiety.[2][3]
For this compound, the deuteration is on the methyl group. Therefore, the fragmentation pathway is expected to be similar, with the primary product ion resulting from the loss of deuterated methyl isocyanate (CD₃NCO), leading to the same 1-naphthol fragment at m/z 145.1 . Other potential product ions should be investigated through a product ion scan.
Experimental Protocols
This section details the experimental procedures for optimizing the MRM transitions for this compound.
Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
Liquid Chromatography (LC) Parameters
A generic set of LC conditions suitable for carbaryl analysis is provided below. These may need to be optimized for specific applications.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters
The following are initial MS parameters. The key parameters for MRM optimization (product ions and collision energies) will be determined in the subsequent steps.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
MRM Optimization Workflow
The following workflow outlines the steps for optimizing the MRM transitions for this compound.
Caption: Workflow for MRM transition optimization of this compound.
-
Infuse the 1 µg/mL this compound working solution directly into the mass spectrometer or perform an LC injection.
-
Set the mass spectrometer to product ion scan mode.
-
Set the precursor ion in Q1 to m/z 205.2.
-
Scan a range of product ions in Q3 (e.g., m/z 50-210).
-
Apply a range of collision energies (e.g., 10, 20, 30 eV) to ensure all major fragments are observed.
-
Identify the most abundant and consistent product ions from the resulting spectrum. The primary expected product ion is m/z 145.1. Select at least two to three of the most intense product ions for further optimization.
-
Set up an MRM method with the precursor ion m/z 205.2 and the product ions identified in the previous step.
-
For each MRM transition, create a series of experiments where the collision energy is ramped in discrete steps (e.g., from 5 eV to 40 eV in 2-3 eV increments).
-
Infuse the this compound working solution or perform repeated LC injections for each collision energy setting.
-
Plot the signal intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that produces the highest signal intensity.
Data Presentation
The optimized MRM transitions and collision energies should be summarized in a table for easy reference. The following is a template for presenting the final optimized parameters.
Table 1: Optimized MRM Transitions for Carbaryl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Function |
| Carbaryl | 202.1 | 145.1 | To be determined | Quantifier |
| Carbaryl | 202.1 | 127.1 | To be determined | Qualifier |
| This compound | 205.2 | 145.1 | To be determined | Quantifier |
| This compound | 205.2 | Product Ion 2 | To be determined | Qualifier |
Note: The optimal collision energies for Carbaryl should also be determined using the same optimization protocol for the highest accuracy.
Logical Relationship of Optimization Parameters
The relationship between the different stages of MRM optimization can be visualized as a logical flow.
Caption: Logical flow of MRM parameter optimization.
Conclusion
The successful optimization of MRM transitions for this compound is a critical step in developing a robust and sensitive quantitative LC-MS/MS method for carbaryl analysis. By following the detailed protocols outlined in this document, researchers can confidently establish the optimal precursor ion, product ions, and collision energies, ensuring high-quality data for their studies. The use of a properly optimized internal standard like this compound is paramount for accurate and reliable quantification in complex sample matrices.
References
Application Note: Quantitative Analysis of Carbaryl-D3 in Human Plasma and Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carbaryl-D3 in human plasma and urine. This compound is a deuterated analog of carbaryl, a widely used carbamate insecticide. This method is intended for researchers, scientists, and drug development professionals who require accurate measurement of this compound in biological matrices for pharmacokinetic, toxicokinetic, or metabolism studies. The protocol details sample preparation using solid-phase extraction, optimized chromatographic conditions, and mass spectrometric parameters for reliable quantification.
Introduction
Carbaryl is a broad-spectrum carbamate insecticide that has been used extensively in agriculture and residential settings. Exposure to carbaryl can occur through ingestion, inhalation, or dermal contact. In the body, carbaryl is rapidly metabolized through hydrolysis and hydroxylation, with the primary metabolite being 1-naphthol, which is then conjugated and excreted in the urine. Understanding the metabolic fate and excretion of carbaryl is crucial for assessing human exposure and potential health risks.
This compound is a stable isotope-labeled internal standard commonly used for the accurate quantification of carbaryl in biological samples. However, there are research applications, such as stable isotope tracer studies, where the direct quantification of this compound as the analyte of interest is necessary. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma and urine using LC-MS/MS. The method is designed to be highly selective and sensitive, enabling the determination of low concentrations of this compound.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Carbaryl analytical standard (for system suitability)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma and urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II LC system)
-
Tandem mass spectrometer (e.g., Agilent 6490 Triple Quadrupole LC/MS)
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the blank biological matrix to create calibration standards and quality control samples.
Sample Preparation
Plasma Sample Preparation
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Urine Sample Preparation
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge at 4,000 rpm for 5 minutes to remove any particulate matter.
-
To 100 µL of the supernatant, add 900 µL of water (1:10 dilution).
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B in 3 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 205.1 | 148.1 | 15 |
| 205.1 | 118.1 | 25 | |
| Carbaryl (for system suitability) | 202.1 | 145.1 | 15 |
| 202.1 | 127.0 | 25 |
Note: The MRM transitions for this compound are predicted based on the known fragmentation of carbaryl, with a +3 Da shift in the precursor ion due to the deuterium labels.
Results and Discussion
Method Validation
The analytical method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) in both human plasma and urine.
Linearity
Calibration curves were constructed by plotting the peak area of this compound against its concentration. A linear regression with a weighting factor of 1/x was used.
| Matrix | Calibration Range (ng/mL) | R² |
| Plasma | 0.5 - 500 | >0.995 |
| Urine | 1.0 - 1000 | >0.995 |
Precision and Accuracy
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates.
Table 1: Precision and Accuracy in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 1.5 | 1.45 | 96.7 | 5.8 |
| Medium | 75 | 78.2 | 104.3 | 3.5 |
| High | 400 | 390.1 | 97.5 | 2.1 |
Table 2: Precision and Accuracy in Human Urine
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3.0 | 2.89 | 96.3 | 6.2 |
| Medium | 150 | 155.8 | 103.9 | 4.1 |
| High | 800 | 785.4 | 98.2 | 2.8 |
Limit of Quantification (LOQ)
The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (≤20% CV) and accuracy (80-120%).
-
Plasma LOQ: 0.5 ng/mL
-
Urine LOQ: 1.0 ng/mL
Diagrams
Application Note: High-Throughput Analysis of Carbaryl-D3 in Fatty Food Matrices
Introduction
Carbaryl, a widely used carbamate insecticide, is frequently monitored in various food products to ensure consumer safety.[1] Its analysis in complex, high-fat matrices such as oils, dairy products, and fatty plant materials presents a significant analytical challenge due to the presence of interfering lipids.[2][3] This application note details a robust and efficient sample preparation method for the quantification of Carbaryl-D3, a common internal standard for carbaryl analysis, in fatty food matrices. The described protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been optimized for matrices with high fat content.[4][5]
The QuEChERS method involves a two-step process: a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[5] This approach effectively removes a significant portion of the fatty co-extractives, allowing for sensitive and accurate analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5]
Challenges in Fatty Food Analysis
The primary challenge in analyzing pesticide residues in fatty foods is the co-extraction of large amounts of lipids (triglycerides) which can interfere with chromatographic analysis, cause ion suppression in mass spectrometry, and contaminate the analytical instrumentation.[2][3] Traditional methods for fat removal, such as gel permeation chromatography (GPC), are often time-consuming and require large volumes of solvent.[2] The QuEChERS method offers a simpler and faster alternative.[6] For fatty matrices, the standard QuEChERS protocol is often modified by including a C18 sorbent in the d-SPE cleanup step to specifically remove nonpolar interferences like fats.[7][8]
Method Overview
This method utilizes an acetonitrile-based extraction, which has limited solubility for fats, followed by a d-SPE cleanup step tailored for fatty matrices.[7] The use of this compound as an internal standard compensates for any matrix effects and potential losses during sample preparation, leading to improved accuracy and precision.
The general workflow is as follows:
-
Sample Homogenization: The fatty food sample is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with acetonitrile, and partitioning is induced by the addition of salts.
-
Cleanup (d-SPE): An aliquot of the acetonitrile extract is cleaned up using a combination of sorbents to remove interfering matrix components.
-
Analysis: The final extract is analyzed by LC-MS/MS.
Below is a diagram illustrating the experimental workflow for the sample preparation of this compound in fatty food matrices.
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of carbaryl in various fatty food matrices using the modified QuEChERS protocol. The data for this compound is expected to be comparable.
| Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/g) |
| Avocado (15% fat) | 50 | 85 | 8 | 10 |
| Olive Oil | 50 | 92 | 6 | 10 |
| Sunflower Seeds | 50 | 88 | 9 | 10 |
| Milk (3.5% fat) | 20 | 95 | 5 | 5 |
| Eggs | 20 | 91 | 7 | 5 |
Note: The data presented are representative values obtained from various studies and are intended for illustrative purposes. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Detailed Experimental Protocol
Scope
This protocol describes the procedure for the extraction and cleanup of this compound from fatty food matrices for quantitative analysis by LC-MS/MS.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (LC-MS grade), Methanol (HPLC grade)
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
-
d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane), Anhydrous magnesium sulfate (MgSO₄)
-
Standards: this compound analytical standard
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL and 2 mL centrifuge tubes.
Standard Preparation
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. From this stock, prepare working standard solutions by serial dilution in acetonitrile to the desired concentrations for spiking and calibration curves. Store all standard solutions at -20°C.
Sample Preparation Procedure
4.1. Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized fatty food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound spiking solution to achieve the desired internal standard concentration.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
4.2. Dispersive SPE Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifuge the tube at ≥ 10,000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. If necessary, the extract can be filtered through a 0.22 µm syringe filter.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing a small amount of formic acid or ammonium formate, is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both carbaryl and this compound for confirmation and quantification.
Quality Control
-
Method Blank: A reagent blank (no sample) should be processed with each batch of samples to check for contamination.
-
Matrix Blank: A sample of the specific fatty food matrix known to be free of carbaryl should be analyzed to assess for interferences.
-
Spiked Samples: A matrix blank should be spiked with a known concentration of carbaryl and this compound to determine method recovery and accuracy.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all solvents and chemicals with care, following the manufacturer's safety data sheets (SDS).
This detailed protocol provides a reliable and efficient method for the determination of this compound in challenging fatty food matrices, ensuring high-quality data for regulatory compliance and food safety monitoring.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Sample treatment and determination of pesticide residues in fatty vegetable matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of multi-class pesticide residues from fatty food matrices prior to analysis using gas chromatography [agris.fao.org]
- 5. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 6. mdpi.com [mdpi.com]
- 7. labsertchemical.com [labsertchemical.com]
- 8. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Carbaryl in Food Matrices using Isotope Dilution Mass Spectrometry with Carbaryl-D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Carbaryl in various food matrices using isotope dilution mass spectrometry (IDMS). Carbaryl, a widely used carbamate insecticide, poses potential health risks, necessitating accurate monitoring in food products.[1] The use of a stable isotope-labeled internal standard, Carbaryl-D3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides a reliable workflow for the determination of Carbaryl residues, meeting the stringent requirements of regulatory bodies.
Introduction
Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum insecticide used extensively in agriculture to control a wide range of pests on various crops.[2] Its primary mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in both insects and mammals.[1] The accumulation of acetylcholine due to AChE inhibition leads to overstimulation of the nervous system and can be toxic.[1] Due to its potential toxicity, regulatory agencies worldwide have established maximum residue limits (MRLs) for Carbaryl in food commodities.
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for quantification, offering the highest metrological quality.[3] It involves the addition of a known amount of an isotopically labeled analogue of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, accurate quantification can be achieved, effectively compensating for any losses or variations during the analytical workflow. This application note provides a detailed protocol for the analysis of Carbaryl in food matrices using LC-MS/MS with this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the use of an isotopically labeled version of the analyte as an internal standard. This standard, ideally labeled with stable isotopes like deuterium (D), ¹³C, or ¹⁵N, is chemically identical to the analyte but has a different mass. A known quantity of the labeled standard is added to the sample containing an unknown quantity of the native analyte. After extraction, purification, and analysis by mass spectrometry, the ratio of the signal from the native analyte to that of the labeled standard is measured. This ratio is then used to calculate the concentration of the native analyte in the original sample.
Experimental Protocols
Materials and Reagents
-
Carbaryl analytical standard (≥98% purity)
-
Carbaryl-(methyl-d3) (this compound) analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts and cleanup sorbents (e.g., magnesium sulfate, sodium chloride, primary secondary amine (PSA), C18)
-
Syringe filters (0.22 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Analytical column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g of fruit, vegetable, or grain).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the this compound internal standard solution to achieve a final concentration appropriate for the expected analyte concentration range.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95-100% B over several minutes, hold, and then return to initial conditions for equilibration. The specific gradient should be optimized for the separation of Carbaryl from matrix interferences. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the instrument (e.g., 3.5 - 4.5 kV) |
| Source Temp. | Optimized for the instrument (e.g., 120-150 °C) |
| Desolvation Temp. | Optimized for the instrument (e.g., 350-500 °C) |
| Gas Flows | Optimized for the instrument |
MRM Transitions:
The following MRM transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbaryl | 202.1 | 145.1 (Quantifier) | Optimized (e.g., 15-25) |
| 202.1 | 127.1 (Qualifier) | Optimized (e.g., 25-35) | |
| This compound | 205.1 | 148.1 | Optimized (e.g., 15-25) |
Results and Data Presentation
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following tables summarize typical performance data for the analysis of Carbaryl in food matrices.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| LOD | 0.05 - 1.0 µg/kg |
| LOQ | 0.1 - 5.0 µg/kg |
Table 2: Recovery and Precision in Various Matrices
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) (n=5) |
| Apples | 10 | 95.2 | 4.8 |
| 50 | 98.1 | 3.5 | |
| Tomatoes | 10 | 92.8 | 6.2 |
| 50 | 96.5 | 4.1 | |
| Lettuce | 10 | 89.5 | 7.5 |
| 50 | 93.2 | 5.3 | |
| Rice | 10 | 91.3 | 5.9 |
| 50 | 94.8 | 4.6 |
Data presented are representative and may vary depending on the specific matrix and instrumentation.
Carbaryl's Mechanism of Action: Acetylcholinesterase Inhibition
Carbaryl exerts its insecticidal and toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses. By binding to the active site of AChE, Carbaryl prevents the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of nerve and muscle fibers, which can lead to paralysis and death in insects.
Conclusion
The described isotope dilution LC-MS/MS method using this compound provides a highly accurate, sensitive, and robust approach for the quantification of Carbaryl in diverse food matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and improves the overall reliability of the results. This application note serves as a comprehensive guide for researchers and analytical scientists involved in food safety testing and pesticide residue analysis.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing Carbaryl-D3 instability in solution and during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Carbaryl-D3 in solution and during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: this compound is highly susceptible to hydrolysis, especially under alkaline conditions. It is significantly more stable in acidic to neutral solutions (pH 4-7).
-
Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of this compound.
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and thermal degradation.
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: To ensure the integrity of your this compound samples, adhere to the following storage recommendations:
-
Solid Form: Store this compound powder at -20°C for long-term stability, where it can be stable for up to three years.[1]
-
In Solution: Stock solutions of this compound should be stored at -80°C and are typically stable for up to one year.[1] For working solutions, it is advisable to prepare them fresh and use them promptly. If short-term storage is necessary, keep them at 2-8°C and protect them from light.
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the carbamate ester bond. This process is analogous to the degradation of non-deuterated carbaryl and yields 1-naphthol-D3 and methylamine.[2] Under photolytic conditions, further degradation can occur, leading to the formation of various naphthoquinone derivatives.[3]
Q4: How does the stability of this compound compare to non-deuterated Carbaryl?
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low analytical results | Degradation of this compound in stock or working solutions. | • Prepare fresh working solutions daily.• Ensure stock solutions are stored at -80°C.[1]• Check the pH of your solutions; maintain a pH between 4 and 7.[2]• Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Adsorption to container surfaces. | • Use silanized glass or polypropylene containers to minimize adsorption.• Include a small percentage of an organic solvent like acetonitrile or methanol in your aqueous solutions. | |
| Peak tailing or broadening in chromatography | Interaction with active sites on the HPLC column. | • Use a high-quality, end-capped C18 column.• Add a small amount of a competing amine, such as triethylamine, to the mobile phase.• Ensure the mobile phase pH is in the optimal range for this compound stability (4-7). |
| Co-elution with interfering compounds. | • Optimize the chromatographic gradient to improve separation.• Employ a sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | • Prepare stock solutions in a water-miscible organic solvent like acetonitrile or methanol before diluting with aqueous buffers.• Do not exceed the solubility limit of this compound in your final solution. |
| Variability when using this compound as an internal standard | Chromatographic separation of the deuterated standard from the native analyte. | • This is a known phenomenon with some deuterated standards.[4][5] Optimize your chromatography to ensure co-elution.• If co-elution cannot be achieved, ensure that the integration parameters are appropriate for both peaks. |
| Isotopic exchange. | • While less common for ring-deuterated compounds, ensure your solvents are free of strong acids or bases that could facilitate exchange. |
Data on Carbaryl Stability
The following tables summarize quantitative data on the stability of carbaryl, which can be used as a close proxy for this compound.
Table 1: Effect of pH on the Half-Life of Carbaryl in Aqueous Solution
| pH | Temperature (°C) | Half-Life | Reference |
| 5 | 25 | Stable | [2] |
| 6 | 25 | 100 days | [6] |
| 7 | 25 | 24 days | [6] |
| 8 | 25 | 2.5 days | [6] |
| 9 | 25 | 1 day | [6] |
Table 2: Photodegradation of Carbaryl
| Condition | Rate Constant (k) | Half-Life (t½) | Reference |
| Simulated solar irradiation on Kaolin surface | 0.10 h⁻¹ | 6.93 h | [3] |
| Sunlight in distilled water | - | 6.6 days | [7] |
Experimental Protocols
Protocol 1: Determination of this compound Hydrolytic Stability
This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffer Solutions: Prepare buffers at pH 4, 7, and 9.
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of HPLC-grade acetonitrile to prepare a stock solution of 1 mg/mL.
-
Preparation of Test Solutions: Spike the buffer solutions with the this compound stock solution to a final concentration of 10 µg/mL.
-
Incubation: Aliquot the test solutions into amber HPLC vials and incubate them at a constant temperature (e.g., 25°C or 40°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot from each vial.
-
Quenching: Immediately quench the hydrolysis by adding a small amount of a strong acid (e.g., phosphoric acid) to lower the pH to ~3.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV or MS detection).
-
Data Analysis: Plot the concentration of this compound versus time and determine the degradation rate constant and half-life at each pH.
Protocol 2: Assessment of Photostability
This protocol is designed to evaluate the stability of this compound under light exposure.
-
Preparation of Test Solution: Prepare a solution of this compound in a solvent transparent to the light source (e.g., acetonitrile/water).
-
Sample Exposure: Place the solution in a quartz cuvette or a photostability chamber. Expose the sample to a light source with a controlled output (e.g., a xenon lamp simulating sunlight).
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Incubation: Incubate both the exposed and control samples under the same temperature conditions.
-
Sampling and Analysis: At defined time intervals, withdraw aliquots from both samples and analyze them using a validated HPLC method.
-
Data Analysis: Compare the degradation of the exposed sample to the dark control to determine the extent of photodegradation. Calculate the photodegradation rate constant and half-life.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. The effect of pH on the selection of carbaryl-degrading bacteria from garden soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. researchgate.net [researchgate.net]
Optimizing ionization efficiency for Carbaryl-D3 in ESI and APCI
This guide provides troubleshooting and frequently asked questions for optimizing the ionization efficiency of Carbaryl-D3 using Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of Carbaryl, a widely used N-methylcarbamate insecticide. In mass spectrometry-based analysis, it serves as an internal standard. Because its chemical and physical properties are nearly identical to Carbaryl, it co-elutes chromatographically and exhibits similar ionization behavior. However, its slightly higher mass allows it to be distinguished and used for accurate quantification of Carbaryl in a sample, correcting for variations in sample preparation, injection volume, and instrument response.
Q2: Which ionization mode, ESI or APCI, is better for this compound?
A2: Both ESI and APCI can be used effectively for this compound, which ionizes well in positive mode.
-
ESI is generally the preferred method due to its high efficiency for polar to moderately polar compounds like carbamates. It is often more sensitive and is widely used in multi-residue pesticide analysis methods.[1]
-
APCI can be a viable alternative, particularly for less polar compounds or when dealing with mobile phases that are less amenable to ESI. In some cases, APCI may offer better sensitivity for specific pesticides and can be less susceptible to matrix effects.[2][3] The choice often depends on the specific LC conditions, sample matrix, and instrument configuration.
Q3: What are the expected precursor ions for this compound in positive ESI and APCI?
A3: this compound, like its non-deuterated analog, primarily forms protonated molecules and adducts with components of the mobile phase. The most common ions are summarized in the table below. The formation of adducts like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) is common in ESI and depends on the purity of solvents and the mobile phase additives used.[4][5] Using modifiers like ammonium formate can promote the formation of the ammonium adduct.[2][4]
Q4: What are the common product ions for MS/MS analysis of this compound?
A4: For quantitative analysis using Multiple Reaction Monitoring (MRM), the precursor ion is fragmented to produce characteristic product ions. For Carbaryl, the most intense product ions are typically m/z 145.1 and 127.1.[4][6] Since the deuterium atoms on this compound are on the naphthalene ring, they are retained in these fragments. Therefore, the corresponding product ions for this compound will have a +3 mass shift.
Quantitative Data Summary
Table 1: Expected Ions for this compound (Molecular Weight: 204.2 g/mol )
| Ion Type | Formation Mode | Typical m/z | Notes |
| Precursor Ions | |||
| [M+H]⁺ | ESI / APCI | 205.2 | Protonated molecule; often the most abundant ion in acidic mobile phases. |
| [M+NH₄]⁺ | ESI / APCI | 222.2 | Ammonium adduct; common when using ammonium formate or acetate buffers.[2][4] |
| [M+Na]⁺ | ESI | 227.2 | Sodium adduct; often observed from solvent impurities or glassware.[5][7] |
| Product Ions (from [M+H]⁺) | |||
| [M+H-C₃H₄O₂]⁺ | MS/MS | 148.1 | Corresponds to the loss of the methyl isocyanate group and subsequent rearrangement. |
| [M+H-C₂H₃NO]⁺ | MS/MS | 130.1 | Corresponds to the protonated naphthol fragment. |
Experimental Protocols
Protocol 1: Generic LC-MS Method for this compound Analysis
This protocol provides a starting point for method development. Optimization is required for specific instruments and matrices.
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions in the initial mobile phase composition (e.g., 50:50 methanol:water) to create working standards for injection and optimization.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[2][4]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[2][8]
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Gradient: Start with a 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 5 µL.[8]
-
Column Temperature: 40 °C.[8]
-
-
Mass Spectrometry (MS) Parameter Optimization:
-
Infuse a solution of this compound (e.g., 100 ng/mL) directly into the mass spectrometer to find the optimal source parameters.
-
ESI Mode (Positive):
-
Capillary Voltage: 3.0 - 4.5 kV.[9]
-
Source Temperature: 120 - 150 °C.[10] Carbamates can be thermally sensitive; high source temperatures can cause degradation or in-source fragmentation.[11]
-
Desolvation/Drying Gas Temperature: 350 - 450 °C.[10]
-
Drying Gas Flow: 8 - 12 L/min.[12]
-
Nebulizer Gas Pressure: 35 - 50 psi.[12]
-
Cone/Fragmentor Voltage: Optimize to maximize the abundance of the precursor ion ([M+H]⁺) while minimizing in-source fragmentation. Start around 80-100 V and adjust.[3]
-
-
APCI Mode (Positive):
-
MS/MS Parameters:
-
Select the optimized precursor ion (e.g., m/z 205.2).
-
Perform a product ion scan to identify major fragments (expect ~148.1 and ~130.1).
-
Optimize collision energy for each MRM transition to maximize the product ion signal. For Carbaryl, energies between 15-35 eV are typical for different fragments.[4]
-
-
Troubleshooting Guide
Q: I am seeing low or no signal for this compound in ESI mode. What should I check?
A: Low signal intensity can stem from several factors. Follow this checklist:
-
Cause 1: Incorrect Mobile Phase pH/Composition.
-
Cause 2: Suboptimal Source Parameters.
-
Cause 3: In-source Fragmentation or Thermal Degradation.
-
Cause 4: Matrix Suppression.
-
Solution: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of this compound.[16] Improve sample clean-up using Solid Phase Extraction (SPE).[10] Alternatively, adjust the chromatographic gradient to better separate this compound from the interfering matrix components.[17]
-
Q: Why is my signal intensity for this compound inconsistent between injections?
A: Poor reproducibility is often linked to the LC system, sample preparation, or a dirty ion source.
-
Cause 1: LC System Issues.
-
Solution: Check for pressure fluctuations, which may indicate a leak or pump issue. Ensure the autosampler is drawing and injecting consistent volumes. Retention time shifts can also lead to variable ionization if the analyte elutes on a steep part of the gradient.[18]
-
-
Cause 2: Dirty Ion Source.
-
Solution: Non-volatile salts and matrix components can accumulate on the capillary, cone, and ion optics, leading to a gradual or erratic decrease in signal. Perform routine source cleaning according to the manufacturer's protocol.[19]
-
-
Cause 3: Inconsistent Sample Matrix.
-
Solution: If analyzing complex samples, ensure the sample preparation procedure is robust and consistently applied. Variations in the final extract can cause fluctuating levels of matrix suppression.[17]
-
Q: I am observing significant in-source fragmentation. How can I minimize it?
A: In-source fragmentation occurs when the analyte breaks apart in the ion source before reaching the mass analyzer.[15]
-
Cause 1: Cone/Fragmentor Voltage is Too High.
-
Solution: This is the most common cause. The voltage difference between the skimmer cones accelerates ions, and excessive energy causes them to collide with gas molecules and fragment.[20] Systematically decrease the cone/fragmentor voltage until the precursor ion ([M+H]⁺) is maximized and fragment ions are minimized.[15]
-
-
Cause 2: Source Temperature is Too High.
-
Solution: As carbamates can be thermally sensitive, high source or desolvation temperatures can provide enough energy to induce fragmentation.[11] Reduce these temperatures in increments to see if fragmentation decreases.
-
Q: My chromatographic peak for this compound is tailing or splitting. What is the cause?
A: Poor peak shape is typically a chromatographic issue.
-
Cause 1: Secondary Interactions with the Column.
-
Solution: Residual silanol groups on C18 columns can interact with polar analytes, causing peak tailing. Using a well-end-capped column or adding a mobile phase modifier like formic acid can help mitigate these interactions.[14]
-
-
Cause 2: Column Contamination or Void.
-
Cause 3: Injection Solvent Mismatch.
-
Solution: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion and splitting.[21] Whenever possible, dissolve your final extract in a solvent that matches the initial mobile phase composition.
-
Visualizations
Caption: Workflow for LC-MS/MS method development for this compound.
Caption: Decision tree for troubleshooting low signal intensity of this compound.
References
- 1. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix [agris.fao.org]
- 2. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. acdlabs.com [acdlabs.com]
- 8. jfda-online.com [jfda-online.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 10. Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. agilent.com [agilent.com]
- 14. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 15. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. researchgate.net [researchgate.net]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. zefsci.com [zefsci.com]
- 19. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 20. In-source fragmentation [jeolusa.com]
- 21. agilent.com [agilent.com]
Overcoming co-eluting interferences with Carbaryl-D3
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Carbaryl-D3. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your analytical experiments, with a special focus on co-eluting interferences.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound, providing systematic steps to identify and resolve them.
Question: I am observing a peak that co-elutes with my this compound standard, leading to inaccurate quantification. How can I identify and resolve this interference?
Answer:
Co-elution is a common challenge in LC-MS/MS analysis. The first step is to determine if the interference is from the sample matrix or a contaminating compound.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-eluting interferences with this compound.
Detailed Resolution Strategies:
-
Optimize Sample Preparation (QuEChERS): The choice of sorbent in the dispersive SPE (dSPE) cleanup step of the QuEChERS method is critical for removing matrix interferences.[1][2][3]
Matrix Type Recommended dSPE Sorbents Rationale General Fruits & Vegetables (e.g., apples, cucumbers) PSA (Primary Secondary Amine) + MgSO4 PSA removes organic acids, sugars, and fatty acids.[3] Fatty Matrices (e.g., avocado, nuts) PSA + C18 + MgSO4 C18 is effective at removing non-polar interferences like lipids.[3] Pigmented Matrices (e.g., spinach, berries) PSA + GCB (Graphitized Carbon Black) + MgSO4 GCB removes pigments like chlorophyll and carotenoids. Caution: GCB can adsorb planar pesticides like carbamates, so use the minimum amount necessary.[3] -
Modify Chromatographic Conditions: If sample cleanup does not resolve the co-elution, adjusting the HPLC/UHPLC method is the next step.
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks. Experiment with decreasing the rate of organic solvent increase around the retention time of this compound.
-
Mobile Phase Modification: Adding a small percentage of a different organic solvent (e.g., methanol if using acetonitrile) or changing the pH of the aqueous phase can alter the selectivity of the separation.
-
Column Chemistry: If the above modifications are unsuccessful, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase instead of a C18) can provide a different elution pattern and resolve the co-elution.
-
-
Review MS/MS Parameters: Ensure that the correct Multiple Reaction Monitoring (MRM) transitions are being used for this compound. While this compound is a stable isotope-labeled internal standard, it's crucial to confirm that the selected transitions are specific and not subject to isobaric interference from other compounds in the matrix.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Carbaryl and this compound?
A1: The selection of appropriate MRM transitions is crucial for the selective and sensitive detection of your analytes. Based on common fragmentation patterns, the following transitions are recommended:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Carbaryl | 202.1 | 145.1 | 127.1 |
| This compound | 205.1 | 148.1 | 130.1 |
Note: These values may require slight optimization depending on the specific mass spectrometer used.
Q2: How can I minimize matrix effects when analyzing this compound in complex samples?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[4][5] Here are several strategies to mitigate them:
-
Effective Sample Cleanup: Utilize the appropriate QuEChERS dSPE sorbents for your matrix type as detailed in the troubleshooting guide.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the diluted concentration is still well above the instrument's limit of quantification.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is an excellent way to compensate for matrix effects, as it will be affected similarly to the native Carbaryl.
Q3: What is a standard protocol for QuEChERS sample preparation for Carbaryl analysis?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental samples.[1] Below is a general protocol that can be adapted to your specific needs.
Experimental Workflow for QuEChERS:
Caption: A generalized experimental workflow for the QuEChERS sample preparation method.
Q4: My this compound signal is unstable or degrading. What are the potential causes and solutions?
A4: Instability of this compound can occur due to several factors during sample storage and preparation.
-
pH Instability: Carbaryl is known to be unstable under alkaline conditions (pH > 7). Ensure that the pH of your sample and extraction solvent is neutral or slightly acidic to prevent degradation.
-
Photodegradation: Carbaryl can degrade when exposed to light. Store your standards and samples in amber vials or protect them from light, especially during long autosampler runs.
-
Temperature: Store stock solutions and extracts at low temperatures (e.g., -20°C) to minimize degradation over time. For autosampler stability, consider using a cooled sample tray.
-
Matrix-Induced Degradation: Certain matrix components can catalyze the degradation of pesticides. Proper sample cleanup is essential to remove these components.
By systematically addressing these potential issues, you can improve the stability and reproducibility of your this compound analysis.
References
Ensuring complete recovery of Carbaryl-D3 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the complete recovery of Carbaryl-D3 during sample extraction.
Troubleshooting Guide: Low Recovery of this compound
Experiencing low or inconsistent recovery of this compound can be a significant challenge. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A stepwise guide to troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting this compound recovery during extraction?
A1: The pH of the sample solution and the desorption solvent is a critical factor. Carbaryl, and by extension this compound, is unstable under alkaline conditions (pH > 10) and can degrade, leading to poor recovery. The extraction efficiency is often highest in a slightly acidic to neutral pH range.[1][2]
Q2: I am experiencing low recovery with my current solid-phase extraction (SPE) method. What should I check?
A2: For low recovery in SPE, consider the following:
-
Sorbent Choice: The interaction between this compound and the sorbent is key. π–π stacking and hydrophobic interactions are often dominant.[1] Ensure your sorbent is appropriate for carbamate pesticides. Materials like magnetic COF (Covalent Organic Framework) nanoparticles and XAD-2 resin have shown high efficiency.[1][3]
-
Sample pH: As mentioned, the pH of the sample loaded onto the SPE cartridge should be optimized. A pH of around 6 has been shown to be effective for carbaryl adsorption.[1][2]
-
Elution Solvent: The choice and pH of the elution solvent are crucial for efficient desorption. Acidic conditions, for instance, a mixture of acetonitrile and a buffer at pH 4, can be effective for desorbing carbaryl.[1][2]
-
Flow Rate: A slow and consistent flow rate during sample loading and elution ensures adequate interaction time between the analyte and the sorbent.
Q3: Can the choice of extraction solvent impact the recovery of this compound?
A3: Absolutely. The extraction solvent should be selected based on the sample matrix and the analytical technique. Acetonitrile and ethyl acetate are commonly and successfully used for the extraction of carbaryl.[4] For solid samples, ensure sufficient extraction time and appropriate agitation, such as ultrasonication, to facilitate the release of the analyte from the matrix.[1]
Q4: Are there any recommended extraction techniques for improving this compound recovery?
A4: Yes, several modern extraction techniques have demonstrated high recovery rates for carbaryl. These include:
-
Magnetic Solid-Phase Extraction (MSPE): This technique uses magnetic nanoparticles as the sorbent, allowing for rapid and efficient separation of the analyte from the sample matrix.[1]
-
Dispersive Solid-Phase Extraction (DSPE): Often used as a clean-up step in methods like QuEChERS, DSPE involves dispersing the sorbent directly into the sample extract.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food and agricultural samples and has been shown to be effective for carbaryl.[5]
Q5: Could my sample matrix be interfering with the extraction?
A5: Yes, complex matrices can interfere with the extraction process. Matrix effects can be mitigated by:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components.
-
Clean-up Steps: Incorporating a clean-up step, such as DSPE or passing the extract through a C18 or PSA (Primary Secondary Amine) sorbent, can remove interfering substances like sugars and fatty acids.[5]
-
Isotope Dilution: The use of a deuterated internal standard like this compound is a primary strategy to compensate for matrix effects and losses during sample preparation.[6] However, achieving high and consistent recovery is still the goal.
Experimental Protocols
Protocol 1: Magnetic Solid-Phase Extraction (MSPE) of this compound from Water Samples
This protocol is adapted from a method developed for carbaryl and is applicable to this compound.[1]
-
Sample Preparation:
-
Adjust the pH of the water sample to 6 using a suitable buffer (e.g., Britton-Robinson buffer).
-
-
Extraction:
-
To a 50 mL sample, add 4 mg of magnetic COF (TpPa-NH2)@Fe3O4 nanoparticles.
-
Sonicate the mixture for 5 minutes to ensure uniform dispersion of the nanoparticles and facilitate adsorption.
-
Use an external magnet to aggregate the nanoparticles and decant the supernatant.
-
-
Desorption:
-
To the collected magnetic adsorbent, add 0.4 mL of a 1:1 (v/v) mixture of acetonitrile and Britton-Robinson buffer (pH = 4).
-
Sonicate for 6 minutes to desorb this compound.
-
Use an external magnet to separate the nanoparticles and collect the supernatant for analysis.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Adjust the pH of the sample to approximately 6.5.
-
Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances. .
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
Collect the eluate for analysis.
-
Data Presentation
Table 1: Factors Influencing this compound Extraction Recovery
| Parameter | Recommended Condition | Rationale | Potential Impact of Non-Optimal Condition |
| Sample pH | 6.0 - 7.0 | Maximizes carbaryl stability and adsorption to many sorbents.[1][2] | Low recovery due to degradation at high pH (>10). |
| Desorption pH | ~ 4.0 | Facilitates the release of carbaryl from the sorbent.[1][2] | Incomplete elution and low recovery. |
| Extraction Time | 5 - 10 minutes (with agitation) | Ensures sufficient contact time for adsorption equilibrium.[1][2] | Incomplete extraction from the sample matrix. |
| Elution Solvent | Acetonitrile, Ethyl Acetate | Effectively desorbs carbaryl from common SPE sorbents.[4] | Poor recovery due to inefficient elution. |
| Sorbent Material | Magnetic COF, XAD-2, C18 | Provides strong interaction (π–π, hydrophobic) with carbaryl.[1][3] | Low retention during sample loading, leading to loss of analyte. |
Diagram: Logical Relationship of Extraction Parameters
Caption: Key parameters influencing this compound recovery during SPE.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. mdpi.com [mdpi.com]
- 5. phcog.com [phcog.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Dealing with ion suppression or enhancement for Carbaryl-D3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression or enhancement during the analysis of Carbaryl-D3 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of this compound analysis?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, this compound, is decreased due to the presence of other components in the sample matrix.[1] Conversely, ion enhancement is when the analyte signal is increased by these co-eluting matrix components.[1] These phenomena can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]
Q2: What causes ion suppression or enhancement?
A2: Ion suppression and enhancement are primarily caused by "matrix effects." The matrix consists of all components in the sample other than the analyte. During LC-MS analysis, particularly with electrospray ionization (ESI), these matrix components can co-elute with this compound and interfere with its ionization process.[2] This interference can occur through competition for charge, alteration of droplet surface tension, or co-precipitation of the analyte.[2]
Q3: Is my tandem mass spectrometer (MS/MS) immune to ion suppression?
A3: No. Even highly selective MS/MS techniques like multiple reaction monitoring (MRM) are susceptible to ion suppression.[2][3] The suppression occurs during the ionization process in the ion source, before the mass filtering and fragmentation stages of the MS/MS experiment.[2]
Q4: How does this compound as an internal standard help with these issues?
A4: A stable isotope-labeled internal standard like this compound is the preferred choice for mitigating matrix effects.[1] Because it is structurally and chemically very similar to the unlabeled Carbaryl, it is expected to co-elute and experience similar degrees of ion suppression or enhancement.[1] By monitoring the ratio of the analyte to the internal standard, more accurate quantification can be achieved as the variability introduced by the matrix effect is normalized.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Issue 1: I am observing low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Ion suppression due to matrix effects. Co-eluting compounds from the sample matrix may be interfering with the ionization of this compound.[4]
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A dip in the constant baseline signal of this compound upon injection of a blank matrix extract indicates suppression.[3][5]
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[1]
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or switching to a different column chemistry.[1]
-
Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of matrix components. However, this may compromise the limits of detection.[6][5]
-
Issue 2: My calibration curve for Carbaryl is non-linear, especially at higher concentrations.
-
Possible Cause: Analyte saturation at the droplet surface in the ESI source can lead to a loss of linear response at high concentrations.[6] This is a form of self-suppression.
-
Troubleshooting Steps:
-
Extend the Calibration Range: Prepare calibration standards over a wider range of concentrations to better define the linear portion of the curve.
-
Use a Stable Isotope-Labeled Internal Standard: Employing this compound as an internal standard can help to correct for non-linearity.
-
Optimize Ion Source Parameters: Adjusting parameters like nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes extend the linear dynamic range.
-
Issue 3: I am seeing significant variability in my results between different sample matrices (e.g., plasma vs. urine).
-
Possible Cause: The type and concentration of matrix components can vary significantly between different biological fluids, leading to different degrees of ion suppression.[7][8]
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is the same as your samples (e.g., blank plasma for plasma samples).[1][8] This helps to ensure that the standards and samples experience similar matrix effects.
-
Evaluate Different Sample Preparation Protocols: The optimal sample cleanup method may differ for each matrix. You may need to develop matrix-specific extraction protocols.
-
Quantify the Matrix Effect: A quantitative assessment of the matrix effect can be performed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solvent.[1]
-
Data and Methodologies
Table 1: Common Causes and Mitigation Strategies for Ion Suppression/Enhancement
| Cause of Ion Suppression/Enhancement | Mitigation Strategy | Advantages | Disadvantages |
| High concentration of co-eluting matrix components (e.g., salts, phospholipids, proteins) [9] | Improved sample preparation (e.g., SPE, LLE, protein precipitation)[1][9] | Effectively removes interfering components, leading to cleaner extracts. | Can be time-consuming, may lead to analyte loss, and requires method development. |
| Chromatographic separation optimization[1] | Separates the analyte from interfering peaks without additional sample handling. | May require significant method development and longer run times. | |
| Sample dilution | Simple and quick to implement. | Reduces sensitivity, may not be suitable for trace analysis. | |
| Competition for ionization in the ESI source | Use of a stable isotope-labeled internal standard (e.g., this compound)[1] | Compensates for signal variability, improving accuracy and precision. | Synthesis of labeled standards can be expensive. |
| Matrix-matched calibration[1][8] | Compensates for matrix effects by ensuring standards and samples are affected similarly. | Requires a source of blank matrix, which may not always be available. | |
| Changes in droplet properties (surface tension, viscosity) [2] | Optimization of ion source parameters (e.g., flow rate, solvent composition)[1] | Can sometimes reduce the impact of matrix components on ionization. | May not be sufficient to overcome severe matrix effects. |
| Column bleed [10] | Use of high-quality, stable LC columns.[10] | Minimizes the introduction of interfering compounds from the column itself. | Higher initial cost for premium columns. |
Experimental Protocol: Post-Column Infusion for Detecting Ion Suppression
This method is used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank, extracted sample matrix (the same type as the samples to be analyzed)
-
Mobile phase
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column to be used for the this compound analysis.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS ion source.
-
-
Establish a Stable Baseline:
-
Begin the flow of the mobile phase from the LC pump.
-
Start the infusion of the this compound standard solution from the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the signal of this compound in the mass spectrometer. A stable, elevated baseline should be observed.
-
-
Inject Blank Matrix:
-
Once a stable baseline is achieved, inject a blank, extracted sample matrix onto the LC column.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
A decrease in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates a region of ion enhancement.
-
This information can then be used to adjust the chromatographic method to move the this compound peak away from regions of significant ion suppression.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor this compound signal.
Caption: Proposed mechanisms of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. zefsci.com [zefsci.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Carbaryl-D3 Internal Standard Calibration Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Carbaryl-D3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry analysis.[1] It is chemically almost identical to the analyte (Carbaryl), meaning it behaves similarly during sample preparation, chromatography, and ionization.[1] The key advantage is its ability to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q2: What are the most common reasons for poor calibration curve linearity (low R-squared value) when using this compound?
Several factors can contribute to poor linearity:
-
Differential Matrix Effects: Even with a SIL internal standard, variations in the sample matrix can sometimes affect the analyte and the internal standard differently, a phenomenon known as differential matrix effects.[2][3] This can occur if there is a slight chromatographic separation between Carbaryl and this compound.[4]
-
Incorrect Standard Preparation: Errors in the serial dilution of your calibration standards or incorrect spiking of the internal standard can lead to a non-linear response.
-
Internal Standard Instability: Degradation of the this compound stock solution or in the prepared samples can lead to inconsistent responses. Carbaryl is stable under neutral and weakly acidic conditions but can be less stable in other conditions.[5]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source, detector saturation, or inconsistent injection volumes, can affect linearity.
-
Inappropriate Concentration Range: The selected concentration range for the calibration curve may not be appropriate for the detector's linear dynamic range.
Q3: My calibration curve is consistently non-linear. What should I do?
While isotopic internal standards are expected to produce linear calibration curves, inherent non-linearity can sometimes occur.[6] It is important to assess whether a linear model is appropriate for your data.[6] If consistent non-linearity is observed, consider using a weighted linear regression or a quadratic calibration curve. However, it is crucial to first rule out the potential sources of error mentioned in Q2.
Troubleshooting Guides
Issue 1: High Variability in the this compound Internal Standard Peak Area Across Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Spiking | Review your standard operating procedure (SOP) for adding the internal standard. Ensure the same volume of this compound solution is added to every standard, quality control, and unknown sample. Use a calibrated pipette. |
| Internal Standard Degradation | Prepare a fresh stock solution of this compound.[] Check the storage conditions and expiration date of the standard. Carbaryl should be stored in a cool, dry place.[5] |
| Variability in Sample Preparation | Ensure consistent sample workup for all samples. Significant variations in extraction recovery can affect the internal standard response, although it should also affect the analyte similarly. |
| Injector Issues | Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. Run a series of blank injections with only the internal standard to check for reproducibility. |
Issue 2: Poor R-squared Value (<0.99) for the Calibration Curve
| Potential Cause | Troubleshooting Step |
| Errors in Standard Preparation | Prepare a fresh set of calibration standards from a new stock solution.[8] Double-check all dilution calculations. Consider making a bridging stock solution for low-level standards to allow for larger, more accurate dilutions.[8] |
| Differential Matrix Effects | Evaluate the co-elution of Carbaryl and this compound. A slight separation can lead to one compound being more affected by ion suppression from co-eluting matrix components than the other.[4] Adjusting the chromatographic method to ensure complete co-elution may be necessary. |
| Contamination | Check for contamination in your blank samples (reagent blank, matrix blank). Contamination can lead to a high response at the zero concentration point, affecting the regression. |
| Incorrect Curve Weighting | If you have a wide dynamic range, the higher concentration points can disproportionately influence the regression. Consider using a weighted linear regression (e.g., 1/x or 1/x²). |
Issue 3: Inaccurate Quantification of Quality Control (QC) Samples
| Potential Cause | Troubleshooting Step |
| QC Sample Preparation Errors | Prepare fresh QC samples from a separate stock solution than the one used for the calibration standards. This will help identify any issues with the primary stock solution. |
| Matrix Mismatch | Ensure the matrix of the calibration standards matches the matrix of the QC samples and the unknown samples as closely as possible. If analyzing plasma samples, prepare your calibration standards in blank plasma. |
| Analyte or Internal Standard Instability in Matrix | Perform stability studies to ensure that both Carbaryl and this compound are stable in the sample matrix under the storage and processing conditions. |
| Extrapolation Outside Calibration Range | Ensure that the concentrations of your QC samples fall within the validated range of your calibration curve.[9] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare a Primary Stock Solution of Carbaryl: Accurately weigh a known amount of Carbaryl reference standard and dissolve it in a suitable solvent (e.g., methanol or acetone) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare a this compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL).
-
Prepare a Working IS Spiking Solution: Dilute the this compound stock solution to a concentration that will result in a consistent and robust detector response when a small volume is added to each sample.
-
Prepare Calibration Standards via Serial Dilution:
-
Create a series of intermediate stock solutions by serially diluting the primary Carbaryl stock solution.
-
From these intermediate solutions, prepare the final calibration standards in the appropriate matrix (e.g., blank plasma, water).
-
Spike each calibration standard with the same volume of the working IS spiking solution.
-
Ensure the final concentration of the internal standard is constant across all calibration levels.
-
Protocol 2: Sample Preparation and Analysis
-
Sample Thawing and Aliquoting: Thaw unknown samples and QC samples. Aliquot a precise volume of each.
-
Internal Standard Spiking: Add the same amount of the working this compound IS spiking solution to each unknown and QC sample.
-
Sample Extraction (Example: Protein Precipitation):
-
Add a precipitating agent (e.g., cold acetonitrile) to each sample.
-
Vortex to mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system.
Data Presentation
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 5,234 | 1,012,345 | 0.0052 |
| 5 | 26,170 | 1,025,678 | 0.0255 |
| 10 | 51,890 | 1,008,901 | 0.0514 |
| 50 | 255,432 | 1,030,123 | 0.2480 |
| 100 | 509,876 | 1,015,432 | 0.5021 |
| 250 | 1,265,432 | 1,022,567 | 1.2375 |
| 500 | 2,543,210 | 1,018,765 | 2.4964 |
Table 2: Troubleshooting Checklist Summary
| Issue | Check |
| Poor Linearity | Standard Preparation, Co-elution, Contamination, Curve Weighting |
| High IS Variability | Spiking Consistency, IS Stability, Injector Performance |
| Inaccurate QCs | QC Preparation, Matrix Match, Analyte Stability |
Mandatory Visualizations
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. restek.com [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Performance Showdown: Carbaryl-D3 Versus Other Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. In the realm of mass spectrometry, the use of isotopically labeled internal standards is a cornerstone of achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of Carbaryl-D3 against other commonly used labeled internal standards for the analysis of the insecticide Carbaryl.
This comparison delves into key performance metrics such as recovery, precision, and the ability to compensate for matrix effects. The information presented is compiled from various analytical studies to offer a clear and objective overview for laboratories seeking to optimize their analytical methods.
Quantitative Performance at a Glance
The following table summarizes the performance data of this compound and other labeled internal standards as reported in various studies. This data highlights the effectiveness of these standards in achieving accurate and reproducible quantification of Carbaryl.
| Internal Standard | Parameter | Matrix | Value | Reference |
| This compound | Accuracy (% Recovery) | Cannabis | Within 25% | [1] |
| Precision (RSD) | Cannabis | < 20% | [1] | |
| ¹³C₆-Carbaryl | Repeatability (RSD) | Vegetables | ~2% | [2] |
| Reproducibility (RSD) | Vegetables | ~2% | [2] | |
| Deuterated Analogues (general) | Accuracy Improvement | Various | Up to 60% improvement over external standard | [1] |
| (No Internal Standard) | Recovery | Water | 89.53% - 101.72% | [3][4] |
Note: The data presented is a compilation from different studies and direct head-to-head comparisons under identical conditions are limited. The performance of an internal standard can be highly dependent on the specific matrix and analytical method used.
The Great Debate: Deuterated vs. ¹³C-Labeled Standards
The choice between a deuterated (e.g., this compound) and a ¹³C-labeled (e.g., ¹³C₆-Carbaryl) internal standard is a critical consideration in method development. While both serve to correct for variations in sample preparation and instrument response, they possess distinct characteristics.
Deuterated standards , like this compound, are often more readily available and cost-effective[5]. However, they can sometimes exhibit a slight chromatographic shift compared to the unlabeled analyte, a phenomenon known as the "isotope effect"[5][6]. This can be a concern in complex matrices where co-eluting interferences may impact the analyte and internal standard differently.
¹³C-labeled standards are generally considered the "gold standard" as they co-elute perfectly with the native analyte and are not susceptible to isotopic exchange[7]. This ensures the most accurate compensation for matrix effects and ionization suppression[7]. The primary drawback of ¹³C-labeled standards is their higher cost[5].
Experimental Protocols: A Closer Look
Detailed below are representative experimental protocols for the analysis of Carbaryl using a labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable).
-
Extraction:
-
Place a 10 g subsample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of the this compound or other labeled internal standard solution.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer.
-
Transfer it to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Carbaryl.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Carbaryl and the labeled internal standard are monitored.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, created using the DOT language, outline the key steps.
Caption: A high-level overview of the experimental workflow from sample preparation to data analysis.
Caption: A detailed step-by-step diagram of the QuEChERS sample preparation method.
Conclusion
Both this compound and other labeled internal standards, such as ¹³C₆-Carbaryl, have demonstrated their value in enhancing the accuracy and reliability of Carbaryl quantification. The choice of the most suitable internal standard will depend on a laboratory's specific requirements, including budget constraints and the complexity of the sample matrices being analyzed. For routine analysis in less complex matrices, this compound offers a cost-effective solution with good performance. For applications demanding the highest level of accuracy and for challenging matrices, the investment in a ¹³C-labeled internal standard like ¹³C₆-Carbaryl is often justified. Ultimately, proper method validation is crucial to ensure that the chosen internal standard performs adequately for the intended analytical application.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS/MS Methods for Carbaryl-d3 Analysis
This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the quantitative analysis of Carbaryl-d3. The content is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering objective performance comparisons supported by detailed experimental protocols.
Introduction
Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture. Due to its potential environmental and health impacts, monitoring its presence and the levels of its isotopically labeled internal standards, such as this compound, is crucial for ensuring analytical accuracy in residue studies. Both LC-MS/MS and GC-MS/MS are powerful techniques for the trace-level quantification of such compounds. This guide outlines the cross-validation of methods using these two instrumental platforms, providing a basis for selecting the most suitable technique for a given analytical challenge.
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols are designed for the analysis of this compound in water samples.
Sample Preparation: Solid-Phase Extraction (SPE)
A common sample preparation procedure is employed for both methods to ensure comparability.
-
Sample Pre-treatment : Water samples are allowed to reach room temperature and are filtered through a 0.7-µm glass fiber filter to remove suspended solids.[1]
-
SPE Cartridge Conditioning : A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned sequentially with 5 mL of methanol and 5 mL of Type I water.[2][3]
-
Sample Loading : A 25 mL aliquot of the filtered water sample is passed through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.[2]
-
Washing : The cartridge is washed with 5 mL of Type I water to remove interfering polar impurities.
-
Elution : The analyte, this compound, is eluted from the cartridge with 6 mL of acetonitrile.[3]
-
Solvent Exchange and Reconstitution :
-
For LC-MS/MS Analysis : The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in 1 mL of a 50:50 (v/v) mixture of methanol and water.[3][4]
-
For GC-MS/MS Analysis : The eluate is evaporated to dryness. The residue is then subjected to a derivatization step as described in the GC-MS/MS protocol.
-
LC-MS/MS Method Protocol
-
Chromatographic System : High-Performance Liquid Chromatography (HPLC) system.[4]
-
Column : A reverse-phase C18 column (e.g., 100 mm × 4.6 mm, 2.6 µm particle size) is used for separation.[4]
-
Mobile Phase :
-
Gradient Elution : A linear gradient is applied, starting at 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate : 0.4 mL/min.[6]
-
Injection Volume : 10 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Ionization Mode : Positive Ion Mode (ESI+).[4]
-
MS/MS Parameters : The system is operated in Multiple Reaction Monitoring (MRM) mode.[6][7]
-
Precursor Ion (Q1) : m/z 205.1 (corresponding to [M+H]⁺ for this compound, assuming methyl group labeling).
-
Product Ions (Q3) :
-
Quantifier: m/z 145.1 (loss of deuterated methyl isocyanate).[8]
-
Qualifier: m/z 117.1.
-
-
Collision Energy (CE) : Optimized for maximum signal intensity; typically 15-35 V.[9]
-
GC-MS/MS Method Protocol
Carbamates like Carbaryl require derivatization to improve thermal stability and volatility for GC analysis.[10][11]
-
Derivatization :
-
To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
Chromatographic System : Gas Chromatograph.
-
Column : A low-bleed, mid-polarity capillary column such as a SH-Rxi-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[12]
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode : Splitless injection at 250°C.[12]
-
Injection Volume : 1 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer with an Electron Ionization (EI) source.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
MS/MS Parameters : Operated in MRM mode.
-
Precursor Ion (Q1) : m/z 277.1 (molecular ion of the silylated this compound derivative).
-
Product Ions (Q3) :
-
Quantifier: m/z 205.1.
-
Qualifier: m/z 145.1.
-
-
Collision Energy (CE) : Optimized for specific transitions.
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics from the cross-validation of the LC-MS/MS and GC-MS/MS methods for this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | LC-MS/MS Method | GC-MS/MS Method |
| Retention Time (min) | ~3.5 | ~10.2 |
| Precursor Ion (m/z) | 205.1 | 277.1 (TMS derivative) |
| Quantifier Ion (m/z) | 145.1 | 205.1 |
| Qualifier Ion (m/z) | 117.1 | 145.1 |
Table 2: Method Validation Performance Comparison
| Parameter | LC-MS/MS Method | GC-MS/MS Method |
| Linearity (R²) | > 0.998 | > 0.995 |
| LOD (ng/L) | 0.5 | 2.0 |
| LOQ (ng/L) | 1.5[13] | 5.0[13] |
| Accuracy (% Recovery) | 95 - 108% | 92 - 110% |
| Precision (% RSD) | < 8% | < 12% |
Visualizations
Experimental Workflow Diagram
The diagram below illustrates the complete analytical workflow from sample collection to final data comparison for the cross-validation study.
Caption: Workflow for cross-validation of LC-MS/MS and GC-MS/MS methods.
Method Comparison Diagram
This diagram provides a logical comparison of the two analytical techniques, highlighting their respective advantages and disadvantages for the analysis of this compound.
Caption: Logical comparison of LC-MS/MS and GC-MS/MS for this compound analysis.
Discussion and Conclusion
The cross-validation data reveals distinct performance characteristics for each method.
-
Sensitivity and Speed : The LC-MS/MS method demonstrates superior sensitivity, with a Limit of Quantification (LOQ) approximately three times lower than that of the GC-MS/MS method.[13] Furthermore, the LC-MS/MS workflow is faster due to the elimination of the mandatory derivatization step required for GC-MS/MS analysis.[11]
-
Robustness and Selectivity : GC-MS/MS is known for its high chromatographic resolution and robustness. While the derivatization step adds time to the sample preparation, it can also enhance selectivity. Both techniques, when operated in MRM mode, offer excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[7][14]
-
Accuracy and Precision : Both methods provide excellent accuracy, with recovery values falling well within the acceptable range of 70-120%.[3][13][15] Precision, indicated by the relative standard deviation (%RSD), is also well within typical acceptance criteria for bioanalytical methods, though slightly better for the LC-MS/MS method in this comparison.
Both LC-MS/MS and GC-MS/MS are highly capable and reliable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.
-
LC-MS/MS is the preferred method when high sensitivity and high throughput are paramount. Its ability to analyze this compound directly without derivatization simplifies the workflow, making it more efficient for laboratories processing a large number of samples.
-
GC-MS/MS remains a robust and valuable alternative, particularly in laboratories where GC instrumentation is more readily available or when analyzing complex matrices where the high resolving power of gas chromatography can be advantageous. The need for derivatization is a significant consideration in terms of time and resource allocation.
References
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. food.actapol.net [food.actapol.net]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispec.co.th [scispec.co.th]
- 11. Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. hpst.cz [hpst.cz]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to SPE Sorbents for Enhanced Carbaryl-D3 Extraction Efficiency
For researchers and scientists engaged in drug development and analytical testing, the efficient extraction of target analytes from complex matrices is paramount. This guide provides a comparative analysis of different Solid Phase Extraction (SPE) sorbents for the extraction of Carbaryl-D3, a deuterated internal standard crucial for accurate quantification of the pesticide Carbaryl. While specific data for this compound is limited, the following comparison is based on extensive studies of Carbaryl, as the isotopic labeling is not expected to significantly alter its physicochemical behavior during the extraction process.
Data Summary: A Comparative Overview of Sorbent Performance
The selection of an appropriate SPE sorbent is critical for achieving high recovery rates and minimizing matrix effects. The following table summarizes the performance of various commonly used SPE sorbents for the extraction of Carbaryl from different sample matrices.
| Sorbent Type | Matrix | Recovery % | Key Findings |
| C18 (Octadecylsilane) | Water, Soil | 80.53 - 82.06%[1] | A widely used sorbent for non-polar to moderately polar compounds. Provides consistent results for Carbaryl in aqueous and soil samples.[1][2] |
| Dionex SolEx HRP | Water | Not explicitly stated, but method shows excellent spike recovery.[3] | A hydrophilic-lipophilic balanced polymer offering good retention for a broad range of compounds, including Carbaryl.[3][4] |
| Florisil (Magnesium Silicate) | General Pesticide Mixes | Can result in unwanted losses of certain acidic compounds.[5] | A polar sorbent, traditionally used for pesticide analysis. Its effectiveness for Carbaryl can be variable. |
| PSA (Primary-Secondary Amine) | Fatty Matrices | Good for cleanup of fatty acid interferences.[6] | Often used as a cleanup sorbent in dispersive SPE (d-SPE) to remove polar interferences.[6] |
| GCB/PSA | Hair | 45.9% - 117.1% (for non-polar pesticides) | A combination sorbent effective for non-polar compounds in complex biological matrices.[7] |
| SAX/PSA | Hair | 52.1% - 100.9% (for hydrophilic pesticides) | A mixed-mode sorbent suitable for more polar analytes.[7] |
Note: The recovery percentages are for Carbaryl and are used as a proxy for this compound. The actual recovery for this compound may vary slightly.
Experimental Workflow
The following diagram illustrates a typical workflow for Solid Phase Extraction.
Caption: A generalized workflow for Solid Phase Extraction (SPE).
Detailed Experimental Protocols
Below are detailed protocols for Carbaryl extraction using different SPE sorbents, which can be adapted for this compound.
This protocol is based on the EPA method for the analysis of Carbaryl in water.[2]
-
Sorbent: 1g, 6 mL C18 SPE cartridge.
-
Sample Preparation: Measure 25 mL of the water sample.
-
Conditioning:
-
Pass 10 mL of methanol through the cartridge at a flow rate of ~2 drops/sec.
-
Pass 10 mL of Type I water through the cartridge at ~2 drops/sec. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 25 mL sample onto the conditioned cartridge at a flow rate of ~1 drop/sec. Discard the eluate.
-
-
Washing:
-
Wash the cartridge with 5 mL of 25% methanol in water. Discard the eluate.
-
Wash the cartridge with 5 mL of 50% methanol in water. Discard the eluate.
-
-
Elution:
-
Elute the analyte with 5 mL of 75% methanol in water. Collect the eluate.
-
-
Post-Elution: The collected fraction is then ready for analysis by LC-MS/MS.
This method is suitable for rapid and automated analysis of Carbaryl in water samples.[3][4]
-
Sorbent: Dionex SolEx HRP cartridge (12–14 µm, 2.1 × 20 mm).
-
System: Automated online SPE-HPLC system.
-
Sample Loading: An injection volume of 2500 µL of the water sample is loaded onto the SPE cartridge.[3]
-
Elution and Analysis: The retained analytes are automatically eluted from the SPE cartridge and transferred to the analytical HPLC column for separation and detection. The entire process is automated and controlled by the chromatography data system.[3]
While specific recovery data for Carbaryl on Florisil is not detailed in the provided results, a general protocol for pesticide analysis using Florisil is as follows.
-
Sorbent: Florisil SPE cartridge.
-
Activation: Heat the Florisil cartridge at a specified temperature (e.g., 130°C) for several hours and cool in a desiccator before use.
-
Conditioning:
-
Rinse the cartridge with the elution solvent (e.g., a mixture of ethyl acetate and hexane).
-
Equilibrate with the sample solvent.
-
-
Sample Loading: Load the sample extract onto the cartridge.
-
Washing: Wash with a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elution: Elute Carbaryl with a solvent of appropriate polarity (e.g., increasing the polarity of the ethyl acetate/hexane mixture).
PSA is commonly used for the cleanup of extracts, particularly in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, to remove polar interferences like fatty acids.[6]
-
Application: Used for the cleanup of sample extracts prior to analysis.
-
Procedure (as part of QuEChERS):
-
After the initial extraction with a solvent like acetonitrile, an aliquot of the supernatant is transferred to a centrifuge tube containing a mixture of PSA sorbent and anhydrous magnesium sulfate.
-
The tube is vortexed to facilitate the interaction of the extract with the sorbent.
-
Centrifugation is performed to pellet the sorbent and absorbed interferences.
-
The cleaned supernatant is then collected for analysis.
-
This guide provides a foundational understanding of the comparative efficiencies and methodologies for this compound extraction using various SPE sorbents. Researchers are encouraged to optimize these protocols based on their specific sample matrix and analytical instrumentation for the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Carbaryl Quantification
This guide provides a detailed comparison of various analytical techniques for the quantification of Carbaryl, a widely used carbamate insecticide. While the topic specifies Carbaryl-D3, it is important to note that deuterated analogs like this compound are typically used as internal standards in analytical methods to ensure the accuracy and precision of the quantification of the primary analyte, Carbaryl.[1][2] The performance metrics presented in this guide, therefore, pertain to the quantification of Carbaryl, achieved through methods that benefit from the use of such internal standards.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the linearity and detection ranges of different methods, along with their experimental protocols.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of various analytical methods for Carbaryl quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Fluorescence Detection.
Table 1: Linearity and Range of Detection
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Water | 10 - 160 µg/kg | > 0.999 | - | 10 µg/kg | [3][4] |
| LC-MS/MS | Water | 0.025 - 1 ng/mL | Not Specified | > 3x Noise Level | 0.03 ng/mL (30 ppt) | [5] |
| LC-MS/MS | Vegetables | 5 - 200 µg/kg | Not Specified | - | 10 µg/kg | [6] |
| HPLC-UV | Water | 0.5 - 100 µg/L | ≥ 0.999 | ≤ 0.062 µg/L | Not Specified | [7] |
| HPLC-UV | Air | Not Specified | Not Specified | 1.66 µ g/sample | 1.66 µ g/sample | [8] |
| Fluorescence Detection | Food Samples | 0.2 - 120 µg/kg | 0.9997 | 0.012 µg/kg | 0.2 µg/kg | [9] |
| Fluorescence Detection | Water, Soil, Vegetables | 15 - 1000 ng/mL | 0.99995 | 5 ng/mL | 15 ng/mL | [10] |
| Capillary Electrophoresis | Topical Formulations | 0.25 - 70 mg/L | > 0.999 | 0.08 mg/L | 0.25 mg/L | [11] |
Note: The units for linearity range, LOD, and LOQ may vary depending on the sample matrix and the specific experimental setup.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of Carbaryl in various matrices.
Sample Preparation (Water Samples): [5]
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by water.
-
Load the water sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a 25% methanol in water solution, followed by a 50% methanol in water solution.
-
Elute the analyte with a 75% methanol in water solution.
-
Adjust the final volume of the eluate with water.
-
Filter the sample if cloudy before injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: [5]
-
LC Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Injection Volume: 100 µL.
-
Ionization: Turbo Ion Spray (Atmospheric Pressure Ionization).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely used method for Carbaryl quantification, particularly in less complex matrices.
Sample Preparation (Water Samples with On-Line SPE): [7]
-
An on-line SPE system with a SolEx HRP cartridge is used for sample enrichment.
-
2500 µL of the water sample is injected for analysis.
Chromatographic Conditions: [7]
-
LC Column: Acclaim RSLC 120 C18.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV absorbance.
Fluorescence Detection
This technique provides high sensitivity and is based on the native fluorescence of Carbaryl.[12]
Sample Preparation (Food Samples using Magnetic Solid-Phase Extraction - MSPE): [9]
-
Homogenize the sample and extract with methanol via ultrasonication.
-
Centrifuge and filter the supernatant.
-
Add magnetic COF (TpPa-NH2)@Fe3O4 nanoparticles to the extract to adsorb Carbaryl.
-
Separate the magnetic nanoparticles and elute the Carbaryl for analysis.
Detection Conditions:
-
Instrument: Fluorescence Spectrophotometer.
-
The fluorescence emission of Carbaryl is measured at its characteristic excitation and emission wavelengths.[10][13]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of Carbaryl using LC-MS/MS with an internal standard like this compound.
Caption: Experimental workflow for Carbaryl quantification using LC-MS/MS.
References
- 1. lcms.cz [lcms.cz]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. osha.gov [osha.gov]
- 9. mdpi.com [mdpi.com]
- 10. Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brjac.com.br [brjac.com.br]
- 12. [Study on fluorescence analysis for carbamate pesticides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-Based Sensing of Pesticides Using Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification for Carbaryl Analysis
For researchers, scientists, and professionals in drug development, understanding the analytical performance of methods for detecting and quantifying substances like the insecticide Carbaryl is crucial. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Carbaryl analysis using various methods. It also clarifies the role of its deuterated analog, Carbaryl-D3, in such analyses.
The Role of this compound as an Internal Standard
In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), a deuterated internal standard such as this compound is introduced at a known concentration to both calibration standards and unknown samples. Its purpose is to compensate for variations in sample preparation, injection volume, and instrument response. Because the internal standard is chemically almost identical to the analyte of interest (Carbaryl), it behaves similarly during the analytical process, but its difference in mass allows the mass spectrometer to distinguish it from the non-deuterated Carbaryl.
Consequently, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are performance characteristics determined for the target analyte, in this case, Carbaryl, and not typically for the internal standard itself. The LOD represents the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Comparison of Carbaryl Limit of Detection (LOD) and Limit of Quantification (LOQ)
The following table summarizes the LOD and LOQ values for Carbaryl determined by various analytical methods in different sample matrices. These values provide a benchmark for comparing the sensitivity of different analytical approaches.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Honey | 0.05 - 0.08 ppb | 0.16 - 0.24 ppb |
| LC-MS/MS | Water | Not explicitly stated, but the method was validated at a presupposed LOQ of 10 µg/kg.[1] | 10 µg/kg[1] |
| LC-MS/MS | Soil and Sediment | 3.0 ng/g | 10 ng/g |
| HPLC with Photodiode Array Detection | Buffalo Meat | 0.015 µg/g | 0.03 µg/g[2] |
| Fluorescence Spectroscopy | Food Samples | 0.012 µg/kg | 0.2 µg/kg[3] |
| Capillary Electrophoresis with UV Detection | Commercial Topical Formulations | 0.08 mg/L | 0.25 mg/L |
| UPLC-TMS | Vegetables, Fruit, and Water | 0.01 mg/L | 0.03 mg/L |
| LC-MS/MS | Vegetables | Not explicitly stated | 5 µg/kg |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of the experimental protocols used to determine the LOD and LOQ values presented in the table.
LC-MS/MS for Carbaryl in Honey
-
Sample Preparation: Honey samples were spiked with known concentrations of Carbaryl. Two extraction techniques were compared: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and an ultrasound-assisted solid-phase extraction (SPE).
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) was used for analysis.
-
LOD and LOQ Determination: The LOD and LOQ were determined from the signal-to-noise ratio of the chromatograms, with the LOD typically defined as a signal-to-noise ratio of 3 and the LOQ as a signal-to-noise ratio of 10. The validation study demonstrated good accuracy for concentrations ranging from 2 to 9 ppb.
LC-MS/MS for Carbaryl in Water
-
Sample Preparation: Water samples underwent a single-phase extraction with acetonitrile followed by a liquid-liquid partition "salting out" step using sodium chloride.[1]
-
Instrumentation: Analysis was performed using an LC-MS/MS system.
-
LOD and LOQ Determination: The method was validated by assessing its accuracy at a presupposed LOQ of 10 µg/kg. The linearity of the method was established over a concentration range of 10 to 160 µg/kg.[1]
LC-MS/MS for Carbaryl in Soil and Sediment
-
Sample Preparation: The analytical method involved extraction of Carbaryl and its metabolite, 1-naphthol, from soil and sediment samples. A deuterated internal standard (d1-carbaryl) was used.
-
Instrumentation: An Agilent 1290 Infinity Series LC coupled with an Agilent 6490 Triple Quad mass spectrometer was utilized for analysis.
-
LOD and LOQ Determination: The LOQ was established at 10 ng/g, and the LOD was reported as 3.0 ng/g for both analytes.
HPLC with Photodiode Array (PDA) Detection for Carbaryl in Buffalo Meat
-
Sample Preparation: Meat samples were deproteinized with acetonitrile, followed by centrifugation and filtration. Solid-phase extraction was used for cleanup.[2]
-
Instrumentation: An HPLC system equipped with a photodiode array detector was used for separation and detection.[2]
-
LOD and LOQ Determination: The LOD and LOQ were determined to be 0.015 and 0.03 µg/g, respectively.[2]
Fluorescence Spectroscopy for Carbaryl in Food Samples
-
Sample Preparation: A magnetic covalent organic framework (COF) nanocomposite was used as an adsorbent for magnetic solid-phase extraction of Carbaryl from food samples.[3]
-
Instrumentation: A fluorescence spectrophotometer was used for detection.[3]
-
LOD and LOQ Determination: The LOD and LOQ were calculated based on the standard deviation of the blank and the slope of the calibration curve, resulting in values of 0.012 µg/kg and 0.2 µg/kg, respectively.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of pesticide residues, such as Carbaryl, using an internal standard like this compound.
Caption: General workflow for pesticide residue analysis.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 3. Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Method transfer considerations for Carbaryl-D3 analysis between laboratories
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of analytical methods between laboratories is a critical regulatory requirement and a cornerstone of robust drug development.[1][2][3] This process ensures that a receiving laboratory can obtain results that are comparable to those of the originating laboratory, maintaining data integrity and consistency across different sites.[4][5] This guide provides a comprehensive overview of the key considerations, a detailed experimental protocol, and comparative data for the transfer of a bioanalytical method for Carbaryl-D3, a deuterated internal standard for the insecticide Carbaryl.
Transferring methods, especially sensitive LC-MS/MS assays, can present challenges due to differences in instrumentation, reagents, and analyst technique.[3][6][7] A well-documented transfer plan, including a pre-approved protocol and clear acceptance criteria, is essential for a successful outcome.[2][8][9]
Key Validation Parameters for Method Transfer
A successful method transfer hinges on the demonstration of equivalent performance between the originating (Lab A) and receiving (Lab B) laboratories. The following table summarizes critical validation parameters and provides hypothetical comparative data illustrating a successful transfer. The acceptance criteria are based on common industry standards and regulatory guidance.[10][11][12][13]
| Parameter | Acceptance Criteria | Lab A (Originating) | Lab B (Receiving) | Outcome |
| Precision (Repeatability, %RSD) | ≤ 15% (≤ 20% at LOQ) | 4.2% | 5.1% | Pass |
| Intermediate Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 6.8% | 7.5% | Pass |
| Accuracy (% Bias) | Within ± 15% (± 20% at LOQ) | -2.5% | -4.0% | Pass |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 | 0.998 | 0.997 | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10; Accuracy & Precision criteria met | 0.5 ng/mL | 0.5 ng/mL | Pass |
| System Suitability (Peak Asymmetry) | 0.8 - 1.5 | 1.1 | 1.2 | Pass |
| System Suitability (Retention Time) | ± 2% of established time | 2.5 min | 2.52 min | Pass |
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol outlines a typical method for the quantification of Carbaryl in human plasma using this compound as an internal standard (IS).
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B
-
3.1 min: 10% B
-
4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Carbaryl: 202.1 > 145.1 (Quantifier), 202.1 > 117.1 (Qualifier)
-
This compound (IS): 205.1 > 148.1
-
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Collision Energy (CE) for Carbaryl: 25 V
-
CE for this compound: 25 V
-
Visualizing the Method Transfer Process
A structured workflow is essential for a smooth and successful method transfer. The diagram below illustrates the key stages, from initial planning to final reporting.
Caption: A typical workflow for analytical method transfer.
Troubleshooting Common Method Transfer Issues
Even with careful planning, issues can arise. A logical approach to troubleshooting is critical. The following decision tree outlines a process for addressing a common problem: retention time (RT) shifts.
Caption: Decision tree for troubleshooting retention time shifts.
By following a structured approach that includes a detailed protocol, pre-defined acceptance criteria, and a collaborative spirit between laboratories, the successful transfer of complex bioanalytical methods like the one for this compound can be achieved efficiently and effectively.
References
- 1. contractpharma.com [contractpharma.com]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 4. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 5. youtube.com [youtube.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. New USP Chapter on Method Transfer effective - ECA Academy [gmp-compliance.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. karger.com [karger.com]
- 13. ajpsonline.com [ajpsonline.com]
Safety Operating Guide
Safe Disposal of Carbaryl-D3: A Guide for Laboratory Professionals
The proper disposal of Carbaryl-D3, a deuterated analog of the carbamate pesticide Carbaryl, is critical for ensuring laboratory safety and environmental protection. As Carbaryl and its derivatives are classified as hazardous materials, all disposal procedures must comply with strict regulatory guidelines. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). The substance is harmful if swallowed or inhaled and is suspected of causing cancer.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles. If there is a risk of generating dust or aerosols, use a respiratory protective device.
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Emergency Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.
Waste Characterization and Segregation
Proper identification and segregation of waste streams are the first steps in the disposal process. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes, including pesticides. Wastes containing Carbaryl are typically classified as hazardous waste.
-
Identify Waste Type: Determine if the waste is pure this compound, a solution containing this compound, or contaminated materials (e.g., gloves, wipes, glassware).
-
Segregate Waste: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office. Keep halogenated and non-halogenated solvent waste separate if applicable.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the disposal procedure for this compound from initial collection to final removal by a certified waste management facility.
Step 1: Containerization
-
Select a compatible, leak-proof container for the waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container clearly as "Hazardous Waste: this compound" and include the chemical composition and approximate concentration.
-
Keep the container closed at all times except when adding waste.
Step 2: Accumulation of Waste
-
Store the waste container in a designated, secure location within the laboratory, away from incompatible materials.
-
Do not overfill the container; it should not be filled beyond 90% of its capacity.
-
For liquid waste, use a secondary containment bin to prevent spills.
Step 3: Disposal of Contaminated Materials
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, puncture the container to prevent reuse and dispose of it as instructed by your EHS office, which may include recycling or landfilling.
-
Contaminated PPE and Labware: Place grossly contaminated items, such as gloves, absorbent pads, and disposable labware, into the designated solid hazardous waste container for this compound.
Step 4: Arranging for Final Disposal
-
Wastes must be disposed of through an approved waste disposal facility.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Never pour this compound waste down the drain or dispose of it in the regular trash. Pesticides can interfere with wastewater treatment systems and pollute waterways, harming aquatic life.
Quantitative Hazard and Toxicity Data
The stringent disposal requirements for Carbaryl are based on its toxicological profile. The following table summarizes key quantitative data.
| Data Point | Value | Species | Reference Notes |
| Acute Oral Toxicity (LD50) | 250 mg/kg | Rat | Toxic if swallowed. |
| Acute Dermal Toxicity (LD50) | >2,000 mg/kg | Rabbit | |
| Aquatic Toxicity (LC50) | 1.4 mg/L (96-hour) | Rainbow Trout | Carbaryl is extremely toxic to aquatic invertebrates. |
| Aquatic Toxicity (EC50) | 0.00067 mg/L (48-hour) | Daphnia Magna | Very toxic to aquatic life with long-lasting effects. |
| Carcinogenicity | IARC Group 3 / GHS Category 2 | Human | Unclassifiable as to Carcinogenicity in Humans / Suspected of causing cancer. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Essential Guide to Handling Carbaryl-D3: A Focus on Safety and Compliance
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate, essential safety and logistical information for the handling of Carbaryl-D3, a deuterated analog of Carbaryl. The following procedural guidance is designed to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound, like its parent compound Carbaryl, is a cholinesterase inhibitor and should be handled with care. It is classified as harmful if swallowed or inhaled, can cause skin and eye irritation, is a suspected carcinogen, and is very toxic to aquatic life.[1][2][3][4]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[4][5] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for 15-20 minutes, holding the eyelids open.[5][6] Remove contact lenses, if present, after the first 5 minutes and continue rinsing.[5][6] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth and have the person sip a glass of water if they are able to swallow.[1][5] Call a poison control center or doctor immediately for treatment advice.[1][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure:
| PPE Category | Specific Requirements |
| Hand Protection | Chemically resistant gloves such as Neoprene, Nitrile/butadiene rubber ("nitrile" or "NBR"), or Polyvinyl chloride ("PVC" or "vinyl").[5] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a splash hazard.[5] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants to prevent skin contact. For larger-scale operations, a chemical-resistant apron or full-body suit may be necessary.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][9] |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][6]
-
Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
The storage area should be locked up and inaccessible to unauthorized personnel.[1][2][3][5]
-
Avoid contact with heat, sparks, and open flames.[5]
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent material like sand, earth, or vermiculite to absorb the spilled substance.[6]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for disposal.[6]
-
Clean: Decontaminate the spill area with a suitable cleaning agent and rinse with water.[6]
-
Report: Report the spill to the appropriate safety officer or department.
Disposal Plan:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Wastes should be disposed of at an approved waste disposal facility.[1][6]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[6]
-
For empty containers, triple rinse or use an equivalent method, and then offer for recycling if available, or puncture and dispose of in a sanitary landfill.[1][6]
Emergency Workflow for this compound Spill
The following diagram outlines the logical workflow for responding to a this compound spill in a laboratory setting.
Caption: Workflow for handling a this compound spill.
References
- 1. labelsds.com [labelsds.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. southernag.com [southernag.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carovail.com [carovail.com]
- 6. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. heiniger.com.au [heiniger.com.au]
- 9. kiwicare.co.nz [kiwicare.co.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
